molecular formula C9H12BrNO B2846225 3-Bromo-1-isobutylpyridin-2(1H)-one CAS No. 1597038-25-9

3-Bromo-1-isobutylpyridin-2(1H)-one

Cat. No.: B2846225
CAS No.: 1597038-25-9
M. Wt: 230.105
InChI Key: ICQFCYPOGINWGX-UHFFFAOYSA-N
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Description

3-Bromo-1-isobutylpyridin-2(1H)-one is a brominated derivative of the privileged pyridinone scaffold, a six-membered heterocyclic structure recognized for its versatile applications in drug discovery and medicinal chemistry . The pyridinone core is valued for its ability to act as a bioisostere for amides, pyridines, and phenol rings, and it can function as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets . The bromine atom at the 3-position and the isobutyl group at the N1-position make this compound a versatile synthetic intermediate. The bromine is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse aryl, alkenyl, and alkynyl substituents. The isobutyl group can influence the compound's lipophilicity and metabolic stability. Pyridinone-based compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, and have been incorporated into FDA-approved drugs . As such, this brominated derivative serves as a critical building block in fragment-based drug design, for exploring structure-activity relationships (SAR), and in the synthesis of more complex molecules targeting areas such as kinase inhibition . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQFCYPOGINWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-isobutylpyridin-2(1H)-one (CAS 1597038-25-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Scaffolds

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. The pyridinone scaffold, in particular, has emerged as a "privileged structure," consistently appearing in a diverse array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, yet under-documented derivative: 3-Bromo-1-isobutylpyridin-2(1H)-one . While extensive peer-reviewed data on this exact molecule is not abundant, this document serves as a comprehensive technical guide by leveraging data from closely related analogs and established principles of organic chemistry. Our objective is to provide a robust framework for researchers to understand, synthesize, and ultimately unlock the potential of this promising chemical entity.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of N-alkylated 3-bromopyridinones. The core structure features a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The bromine atom at the 3-position and the isobutyl group on the nitrogen atom are key determinants of its chemical reactivity and potential biological activity.

The isobutyl group, a branched alkyl chain, is expected to increase the lipophilicity of the molecule compared to its methyl or ethyl counterparts. This property can significantly influence its pharmacokinetic profile, including membrane permeability and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes and Rationale
CAS Number 1597038-25-9
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance Likely an off-white to pale yellow solidBased on analogs like 3-Bromo-2(1H)-pyridinone.[4]
Melting Point Not reported; likely lower than 3-Bromo-2(1H)-pyridinone (185-189°C) due to the N-alkylation disrupting crystal packing.
Boiling Point > 300 °C (Predicted)High due to the polar pyridinone core.
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons). Slightly soluble in water.The isobutyl group enhances solubility in less polar solvents compared to the unsubstituted analog.
XLogP3 ~2.0-2.5 (Predicted)The isobutyl group significantly increases the predicted partition coefficient compared to 3-Bromo-2(1H)-pyridinone (XLogP3: 1.1).[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

A robust and scalable synthesis of this compound can be logically designed in a two-step sequence starting from commercially available 2-hydroxypyridine. This proposed pathway involves an initial bromination of the pyridinone ring followed by N-alkylation.

G start 2-Hydroxypyridine step1 Bromination start->step1 intermediate 3-Bromo-2(1H)-pyridinone step1->intermediate step2 N-Alkylation intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow.

Step 1: Bromination of 2(1H)-Pyridinone

The direct bromination of the 2(1H)-pyridinone ring is a well-established transformation. The electron-rich nature of the pyridinone ring facilitates electrophilic substitution, primarily at the 3- and 5-positions.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-(4-pyrimidyl)-2(1H)-pyridone (1 equivalent) in glacial acetic acid, add bromine (1.05 equivalents) dropwise over a period of one minute.[2][5]

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into anhydrous ether and stir for 30 minutes to precipitate the product. Filter the resulting solid and wash with ether.

  • Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with anhydrous potassium carbonate. Stir for 15 minutes.

  • Isolation: Filter the solid, wash with water, and dry to yield 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone.[2][5] A similar procedure can be adapted for the bromination of 2(1H)-pyridinone.

Step 2: N-Alkylation with Isobutyl Bromide

The introduction of the isobutyl group onto the nitrogen atom of 3-bromo-2(1H)-pyridinone can be achieved via a standard Williamson ether synthesis-like N-alkylation reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 3-bromo-2(1H)-pyridinone (1 equivalent) and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: Add isobutyl bromide (1.1 to 1.5 equivalents) to the suspension. Isobutyl bromide is a colorless to pale yellow liquid used as a reagent in organic synthesis.[6]

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the bromine substituent, and the N-isobutyl group. The bromine atom at the 3-position is a versatile handle for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions.

It is important to note that the 3-position of the pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the 2- and 4-positions.[7] This is due to the less effective stabilization of the Meisenheimer intermediate by the ring nitrogen.

Key Reactions:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to 3-amino-pyridinone derivatives, which are common scaffolds in kinase inhibitors.[1]

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl moieties.

  • Stille Coupling: This reaction with organostannanes offers another avenue for carbon-carbon bond formation.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira Coupling (RC≡CH) start->sonogashira product_suzuki 3-Aryl-1-isobutylpyridin-2(1H)-one suzuki->product_suzuki product_buchwald 3-Amino-1-isobutylpyridin-2(1H)-one buchwald->product_buchwald product_sonogashira 3-Alkynyl-1-isobutylpyridin-2(1H)-one sonogashira->product_sonogashira

Caption: Key cross-coupling reactions of the title compound.

Potential Applications in Drug Discovery

The pyridinone scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, antifungal, and anti-inflammatory properties.[1][2][3]

The introduction of a bromine atom at the 3-position of the N-isobutylpyridinone core provides a crucial vector for chemical space exploration. Through the cross-coupling reactions outlined above, a diverse library of analogs can be synthesized and screened for biological activity. The isobutyl group can contribute to favorable interactions within hydrophobic pockets of target proteins and can influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Given the established biological activities of related pyridinone derivatives, this compound and its derivatives are promising candidates for screening in various therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors.

  • Infectious Diseases: As potential antiviral (e.g., anti-HIV, anti-HBV) or antibacterial agents.[3]

  • Inflammatory Diseases: As inhibitors of key inflammatory mediators.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable, albeit currently under-characterized, building block for drug discovery and development. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible and detailed synthetic route, its key reactive sites, and its potential applications in medicinal chemistry. By leveraging the extensive knowledge base surrounding the pyridinone scaffold and the versatility of the 3-bromo substituent, researchers are well-equipped to synthesize, functionalize, and explore the therapeutic potential of this and related molecules. The strategic derivatization of this core structure holds significant promise for the discovery of next-generation therapeutic agents.

References

  • New therapeutic modalities in drug discovery and development: Insights & opportunities. (2021). ADMET & DMPK, 9(4), 227-230.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. (2002). Arzneimittelforschung, 52(2), 99-104.
  • Pharmacological aspects of 2-pyridones and their analogs. (2021).
  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023). Current Organic Synthesis, 20(5), 498-513.
  • Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • 3-Bromo-1-isopropylpyridin-2(1H)-one. Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • 3-Bromo-1-isopropylpyridin-2(1H)-one. Sigma-Aldrich.
  • 3-Bromo-2(1H) - pyridinone Formula. Echemi.
  • Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com.
  • Synthetic method of 3-bromopyridine.
  • Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines: a Pd-catalyzed amination and/or a base-assisted nucleophilic aromatic substitution?
  • SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(22), 5434.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(6), 1805.
  • Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chilean Chemical Society.
  • 3 Bromo 1 Imports. Zauba.
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
  • The following is the - ' - H NMR spectrum of - 3 - - bromo. Chegg.
  • isobutyl bromide. Organic Syntheses.
  • 3 -Bromo Pyridine (626-55-1), Grade Standard: Lab Grade. IndiaMART.
  • Describe the 1H NMR spectrum you would expect for each of the fol... Pearson.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Deduce The Identity of The Following Compound

Sources

Therapeutic Potential of N-Alkylated 3-Bromopyridin-2-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylated 3-bromopyridin-2-one scaffold represents a privileged structural motif in modern medicinal chemistry. Its utility stems from a unique convergence of chemical reactivity and biological relevance. Chemically, the 3-bromo substituent serves as a versatile "warhead" for palladium-catalyzed cross-couplings, enabling rapid library generation. Biologically, the pyridin-2-one core acts as a robust peptidomimetic, capable of engaging hydrogen bond networks in kinase hinge regions and epigenetic reader domains. This guide details the synthetic access, reactivity profiles, and therapeutic applications of this scaffold, with a specific focus on p38 MAPK and BET bromodomain inhibition.

The Scaffold Architecture: Electronic and Steric Rationale

The 3-bromopyridin-2-one core is not merely a passive linker; it is an electronically tuned platform.

  • The Carbonyl (C2): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often mimics the backbone carbonyl of the hinge region residues.

  • The Nitrogen (N1): The site of alkylation. Introducing an alkyl group here (e.g., methyl, ethyl, benzyl) modulates lipophilicity (LogP) and steric bulk. Crucially, this substituent often occupies a hydrophobic "selectivity pocket" in enzymes, distinguishing the inhibitor from the natural substrate (ATP or Acetyl-Lysine).

  • The Bromine (C3): A highly reactive handle for C-C or C-N bond formation. Its position alpha to the carbonyl makes it electronically distinct from 4- or 5-bromo isomers, often facilitating faster oxidative addition in catalytic cycles due to the electron-withdrawing nature of the adjacent carbonyl.

Structural Logic Diagram

The following diagram illustrates the functional zones of the scaffold.

ScaffoldLogic Core Pyridin-2-one Core N1 N1 Position (Alkylation Site) Core->N1 Modulates Lipophilicity & Selectivity C3 C3 Position (Bromine Handle) Core->C3 Enables Diversity (Suzuki/Buchwald) Bio Biological Interaction N1->Bio Hydrophobic Pocket Occupancy C3->Bio Warhead/Effector Attachment

Figure 1: Functional decomposition of the N-alkyl-3-bromopyridin-2-one scaffold.[1]

Synthetic Access: Protocols and Causality

Reliable access to the core is the prerequisite for any SAR campaign. The primary challenge is achieving regioselective N-alkylation over O-alkylation. Pyridones exist in tautomeric equilibrium with hydroxypyridines; under basic conditions, the ambident nucleophile can react at either Nitrogen or Oxygen.

Protocol A: Regioselective N-Alkylation

To favor N-alkylation, we utilize a "soft" electrophile/base combination or specific solvent effects that stabilize the polar transition state of the N-alkylation pathway.

Reagents:

  • Substrate: 3-Bromopyridin-2-one (1.0 eq)

  • Alkyl Halide: R-X (1.2 eq) (e.g., Iodomethane, Benzyl bromide)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor N-alkylation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromopyridin-2-one in anhydrous DMF (0.5 M concentration). Rationale: DMF promotes the dissociation of the N-H bond while solvating the cation, enhancing nucleophilicity.

  • Base Addition: Add

    
     and stir at room temperature for 15 minutes. Rationale: Deprotonation generates the pyridone anion.
    
  • Alkylation: Dropwise add the alkyl halide. Stir at

    
     for 4–12 hours. Rationale: Gentle heating overcomes the activation energy without promoting decomposition.
    
  • Validation: Monitor by TLC/LC-MS. N-alkyl products typically have lower

    
     values than O-alkyl byproducts due to the preservation of the highly polar amide carbonyl.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over

    
     and concentrate.
    
Protocol B: C3 Functionalization via Suzuki-Miyaura Coupling

Once N-alkylated, the 3-bromo group acts as the electrophile.

Reagents:

  • Substrate: N-Alkyl-3-bromopyridin-2-one (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes. Rationale: Oxygen poisons Pd(0) species, halting the catalytic cycle.

  • Catalyst Addition: Add the Pd catalyst under Argon flow.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Synthetic Workflow Diagram

Synthesis Start 3-Bromopyridin-2-one Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF) Start->Step1 Inter Intermediate: N-Alkyl-3-bromo-pyridone Step1->Inter Regioselective Control Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter->Step2 Oxidative Addition Final Final Product: 3-Aryl-1-alkylpyridin-2-one Step2->Final C-C Bond Formation

Figure 2: Step-wise synthetic pathway from raw material to bioactive scaffold.

Therapeutic Case Study: p38 MAPK Inhibition[2][3]

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical driver of inflammation (rheumatoid arthritis, COPD). Pyridinones have emerged as potent inhibitors of this pathway.[2][3]

Mechanism of Action

Inhibitors derived from N-alkyl-3-bromopyridin-2-ones typically function as ATP-competitive inhibitors .

  • Hinge Binding: The carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Clamp: The aryl group introduced at C3 (via Suzuki coupling) extends into the deep hydrophobic pocket.

  • Selectivity Filter (The N-Alkyl Role): The N-alkyl substituent (often a bulky group like 2,6-difluorophenyl or a specific alkyl chain) occupies a solvent-exposed region or a specific hydrophobic sub-pocket. This steric clash prevents binding to other kinases, granting selectivity.

Quantitative Data: SAR Trends

The table below summarizes the impact of N-alkylation on biological potency (


) against p38 MAPK, derived from aggregated literature data on pyridinone scaffolds.
Compound EntryN-Substituent (R1)C3-Substituent (R2)p38 MAPK

(nM)
Selectivity Note
1 H (Unsubstituted)4-Fluorophenyl> 10,000Poor binding; lacks hydrophobic anchor.
2 Methyl4-Fluorophenyl450Improved potency; N-Me fits small pocket.
3 Isopropyl4-Fluorophenyl120Better hydrophobic fill.
4 2,6-Difluorophenyl 2,4-Difluorophenyl < 10 Optimal. "Twisted" conformation locks into active site.

Table 1: Structure-Activity Relationship (SAR) showing the critical role of N-substitution.

Emerging Applications: Epigenetics (BET Inhibition)[5]

Beyond kinases, this scaffold is gaining traction in epigenetics, specifically targeting Bromodomain and Extra-Terminal (BET) proteins (BRD4).

  • Acetyl-Lysine Mimicry: The N-methyl-pyridin-2-one moiety mimics the natural acetyl-lysine substrate of histones.

  • The "Head group": The pyridone carbonyl forms a critical hydrogen bond with a conserved Asparagine residue (Asn140 in BRD4) in the bromodomain binding pocket.

  • Therapeutic Value: BET inhibitors are currently in clinical trials for aggressive cancers (NUT midline carcinoma) and fibrosis. The 3-bromo handle allows researchers to append "tail" groups that reach out of the pocket to solubilize the drug.

References

  • BenchChem Technical Support. (2025).[4] A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem. Link

  • Selness, S. R., et al. (2011).[3] Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Lee, A. H., et al. (2021).[5] Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry. Link

  • Colletti, S. L., et al. (2003). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry (via ResearchGate). Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

The 3-Halopyridin-2-one Scaffold: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Synthesis, Functionalization, and Therapeutic Application

Foreword: The "Privileged" Nature of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged structures," a concept that has become a powerful strategy in drug discovery.[1] The pyridin-2-one core is a quintessential example of such a scaffold.[2] Its unique electronic properties, combined with its ability to act as both a hydrogen bond donor and acceptor, make it an adept participant in molecular recognition events at biological targets.[3] This guide delves into a specific, and particularly powerful, subset of this family: the 3-halopyridin-2-ones. The introduction of a halogen atom at the 3-position is not a trivial modification; it is a strategic decision that unlocks a cascade of advantages, transforming the core scaffold into a highly versatile platform for generating diverse and potent therapeutic agents. We will explore the causality behind this scaffold's utility, from its synthesis and reactivity to its successful application in developing inhibitors for a range of diseases.

The Strategic Role of the 3-Halo Substituent

The identity of the halogen (Fluorine, Chlorine, Bromine) at the C3-position profoundly influences the scaffold's properties in three key areas:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, fine-tuning the scaffold's hydrogen bonding capabilities.[4] Furthermore, they modulate lipophilicity, which is a critical parameter for cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Blocking: A halogen can be strategically placed to block sites of oxidative metabolism. By replacing a hydrogen atom with a more robust halogen, the metabolic stability of a potential drug candidate can be significantly enhanced, leading to improved pharmacokinetic profiles.

  • A Versatile Synthetic Handle: Perhaps the most significant advantage is the role of the C3-halogen as a versatile point of diversification.[5] It serves as a linchpin for a host of cross-coupling reactions, allowing for the late-stage introduction of a wide array of substituents to explore the chemical space around the core and optimize target engagement.[6]

Synthetic Pathways to the Core Scaffold

The construction of the 3-halopyridin-2-one core can be approached from several angles, primarily involving either the direct halogenation of a pre-formed pyridin-2-one ring or the cyclization of halogen-containing acyclic precursors.

Direct Halogenation

This is often the most straightforward approach. Electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or Selectfluor can be used to install the halogen onto the electron-rich pyridin-2-one ring. The regioselectivity is dictated by the electronic nature of the ring, which typically directs halogenation to the 3- and 5-positions.

Ring Formation via Cyclization

An alternative strategy involves building the heterocyclic ring from acyclic components, where one of the precursors already contains the halogen atom. A common method is the condensation of a β-keto ester with a cyanoacetamide derivative, a variation of the Guareschi-Thorpe condensation.[7][8]

Transformation from Other Pyridines

Functional group interconversion provides another route. For instance, a 3-aminopyridin-2-one can be converted to its 3-halo counterpart via a Sandmeyer-type reaction.[9] This is particularly useful when the corresponding 3-amino derivative is readily accessible.

The 3-Halogen as a Gateway for Diversification

The true power of the 3-halopyridin-2-one scaffold lies in the reactivity of the carbon-halogen bond, which serves as an anchor point for numerous C-C and C-N bond-forming reactions. This enables the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.

G cluster_suzuki Suzuki Coupling cluster_snar SNAr (X=F, Cl) cluster_buchwald Buchwald-Hartwig core 3-Halopyridin-2-one (X = Cl, Br, I) suzuki_reagent Ar-B(OH)₂ Pd Catalyst core->suzuki_reagent snar_reagent R₂NH, R-OH (Nucleophiles) core->snar_reagent buchwald_reagent R₂NH Pd Catalyst core->buchwald_reagent suzuki_product 3-Aryl-pyridin-2-one suzuki_reagent->suzuki_product C-C bond snar_product 3-Amino/Alkoxy-pyridin-2-one snar_reagent->snar_product C-N, C-O bond buchwald_product 3-Amino-pyridin-2-one buchwald_reagent->buchwald_product C-N bond

  • Suzuki-Miyaura Coupling: Reacting the 3-halo (typically bromo or iodo) derivative with boronic acids or esters in the presence of a palladium catalyst is a robust method to install aryl or heteroaryl groups.[3] This is invaluable for probing hydrophobic pockets or establishing key π-stacking interactions within a target's active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing the introduction of primary or secondary amines at the 3-position. The resulting 3-amino group can act as a crucial hydrogen bond donor or a vector for further functionalization.[9]

  • Nucleophilic Aromatic Substitution (SNAr): When the pyridine ring is sufficiently electron-deficient, or for more activated halogens like fluorine, direct substitution with nucleophiles (e.g., amines, alkoxides) is possible.[6] This provides a complementary, often metal-free, route to diversified analogs.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the 3-halopyridin-2-one scaffold is reflected in the wide range of biological activities its derivatives have been shown to possess.[3][10]

Antiviral Agents: HIV Reverse Transcriptase Inhibitors

One of the earliest and most prominent applications of this scaffold was in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[11] Structure-activity relationship studies revealed that a 3-amino-pyridin-2-one core was essential. The 3-amino group, often functionalized with a benzoxazole moiety, forms critical hydrogen bonds within the enzyme's binding pocket. The halogen itself is not present in the final optimized compounds but is a critical intermediate for synthesizing the required 3-amino derivatives.[11]

  • Key Insight: The 3-amino group, installed via reactions on a 3-halo precursor, proved to be a superior pharmacophore to the halogen itself for this specific target. This highlights the scaffold's role as a versatile intermediate.

Anticancer Agents: Kinase Inhibition

The pyridin-2-one scaffold is a well-established "hinge-binder" in protein kinases. The N-H and carbonyl groups mimic the hydrogen bonding pattern of the adenine portion of ATP. The 3-position offers a vector pointing towards the solvent-exposed region, making it an ideal site for introducing substituents that can enhance potency and selectivity.

A notable example is the discovery of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune and allergic diseases.[12] Structure-based design starting from a 3-aminopyrid-2-one fragment led to potent inhibitors.

G TCR T-Cell Receptor (TCR) Activation Itk Itk Kinase TCR->Itk recruits & activates PLCg1 PLCγ1 Activation Downstream Downstream Signaling (Ca²⁺ flux, NF-AT) PLCg1->Downstream Itk->PLCg1 phosphorylates Response T-Cell Proliferation & Cytokine Release Downstream->Response Inhibitor 3-Aminopyrid-2-one Inhibitor (e.g., 7v) Inhibitor->Itk blocks ATP site

  • SAR Insights for Itk Inhibitors:

    • The core 3-aminopyrid-2-one motif was crucial for binding to the kinase hinge region.[12]

    • Functionalization of the 3-amino group was key to improving potency.[12]

    • Introducing a substituted heteroaromatic ring at the 5-position (via Suzuki coupling of a 5-halo precursor) was critical for achieving selectivity over other kinases.[12] The best compounds showed nanomolar potency.[12]

Antibacterial Agents

Derivatives of the 3-halopyridin-2-one scaffold have also shown promising antibacterial activity. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where the core pyridine ring was constructed and functionalized, exhibited potent activity against Gram-positive bacteria, including resistant strains.[13] In these molecules, the pyridinone core acts as a key structural element, and modifications, including the strategic placement of fluorine atoms, were shown to significantly enhance antibacterial efficacy.[13]

Summary of Biological Activities

The table below summarizes representative examples of bioactive compounds derived from the 3-halopyridin-2-one scaffold, showcasing its broad therapeutic potential.

Compound ClassTherapeutic AreaTarget/ActivityKey SAR Feature from 3-PositionReference
3-Aminopyridin-2-onesAntiviral (HIV)HIV-1 Reverse TranscriptaseFunctionalized amino group essential for potency.[11]
3-Amino-5-aryl-pyridin-2-onesAnti-inflammatoryItk KinaseFunctionalized amino group for potency; 5-aryl for selectivity.[12]
Pyridinone-thiohydantoinsAnticancerMutant IDH1The pyridinone core is part of a larger pharmacophore.[3]
Fused Pyridin-2-onesAntibacterialGeneral Gram-positiveStrategic fluorine substitution enhances activity.[13]
5-Aryl-3-hydroxypyridin-2-onesAntiviral (Influenza)Influenza A EndonucleaseAryl group at C5/C6 enhances inhibition.[3]

Experimental Protocols

To provide a practical context, the following section details representative protocols for the synthesis and biological evaluation of a 3-halopyridin-2-one derivative.

Protocol 1: Synthesis of 3-Bromo-6-methyl-4-phenyl-pyridin-2(1H)-one

This protocol describes a typical electrophilic bromination of a pre-formed pyridin-2-one ring.

Materials:

  • 6-methyl-4-phenyl-pyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of 6-methyl-4-phenyl-pyridin-2(1H)-one (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane. Add cold diethyl ether to precipitate the product.

  • Isolation: Filter the resulting solid, wash with a small volume of cold diethyl ether, and dry under vacuum to yield the 3-bromo-6-methyl-4-phenyl-pyridin-2(1H)-one as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized 3-halopyridin-2-one test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G A Design & Synthesize 3-Halopyridin-2-one Core B Diversify at C3 via Cross-Coupling/SNAr A->B C Biological Screening (e.g., Kinase Assay, MTT) B->C D Analyze SAR Data (IC₅₀, Selectivity) C->D E Identify Lead Compound D->E Potent & Selective? F Iterative Optimization (Redesign & Resynthesize) D->F No E->F Yes, but further optimization needed F->B

Conclusion and Future Perspectives

The 3-halopyridin-2-one scaffold is far more than a simple heterocyclic core; it is a strategic platform for efficient and effective drug discovery. Its inherent "privileged" nature, combined with the synthetic versatility endowed by the C3-halogen, provides medicinal chemists with a powerful toolkit. The ability to rapidly generate diverse libraries through robust cross-coupling chemistry allows for a thorough exploration of structure-activity relationships, accelerating the journey from initial hit to lead candidate.

Future research will likely focus on expanding the toolbox of reactions for functionalizing this core, including novel C-H activation and late-stage fluorination techniques. As our understanding of complex biological systems grows, the application of this proven scaffold to new and challenging therapeutic targets will undoubtedly continue to yield novel and impactful medicines.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules.
  • Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Russian Journal of Organic Chemistry.
  • Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. ChemistrySelect. Available at: [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry.
  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Current Organic Chemistry.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Structure Activity Relationships. Drug Design Org.
  • Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators: first structure-activity relationships. Bioorganic & Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Organic Process Research & Development.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry.
  • Synthesis and properties of 3-cyanopyridine-2(1H)-chalcogenones. Review. Scilit.
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Indo American Journal of Pharmaceutical Sciences.
  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica.
  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • Bridgehead Nitrogen Thiazolo[3,2-a]pyrimidine: A Privileged Structural Framework in Drug Discovery. Mini Reviews in Medicinal Chemistry.
  • Structural and Pharmacological Properties of Alkaloids with Special Reference to Thebaine Type Alkaloids. Biomedical Journal of Scientific & Technical Research.
  • Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Skeletal Editing: A Modern Chemical Technology in Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-pyridone Derivatives

[1][2][3]

Abstract

The 2-pyridone scaffold is a privileged pharmacophore in kinase inhibitors and GPCR modulators. However, the Suzuki-Miyaura coupling of 3-bromo-2-pyridone presents unique challenges due to the tautomeric nature of the substrate and the strong coordination ability of the amide/lactam motif, which can poison palladium catalysts. This guide provides a bifurcated strategy: a high-reliability protocol involving N/O-protection and an advanced, atom-economical protocol for direct coupling of unprotected substrates using third-generation Buchwald precatalysts.

Scientific Foundation & Mechanistic Challenges

The Tautomerism Trap

3-Bromo-2-pyridone exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution, the lactam form predominates , presenting a free N-H and a carbonyl oxygen.

  • Catalyst Poisoning: The basic nitrogen and the carbonyl oxygen can form stable chelate complexes with Pd(II) intermediates, arresting the catalytic cycle prior to transmetallation.

  • Acidic N-H Interference: The N-H proton (

    
    ) can be deprotonated by the basic conditions required for Suzuki coupling, creating an anionic pyridonate species that further sequesters the catalyst.
    
Substrate Reactivity[4][5]
  • Electrophilicity: The C3 position is electron-rich relative to simple pyridines, making oxidative addition slower than in electron-deficient heteroaryl halides.

  • Sterics: The adjacent carbonyl (C2) creates a steric wall, necessitating ligands with specific bite angles or bulk to facilitate oxidative addition and reductive elimination.

Decision Matrix: Protection vs. Direct Coupling

Before selecting a protocol, evaluate the synthetic route using the following decision logic.

DecisionMatrixStartSubstrate: 3-Bromo-2-pyridoneIsSensitiveIs the N-substituentfixed in final target?Start->IsSensitiveYesYes (e.g., N-Methyl, N-Aryl)IsSensitive->YesUse Standard RouteNoNo (Need free NH)IsSensitive->NoAvoid Protection StepsRouteARoute A: Pre-functionalization(Standard Suzuki)Yes->RouteARouteBRoute B: Direct Coupling(Advanced Catalysis)No->RouteBStandard Ligands\n(PPh3, dppf)Standard Ligands(PPh3, dppf)RouteA->Standard Ligands\n(PPh3, dppf)Buchwald G3 Precatalysts\n(XPhos, SPhos)Buchwald G3 Precatalysts(XPhos, SPhos)RouteB->Buchwald G3 Precatalysts\n(XPhos, SPhos)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Experimental Protocols

Protocol A: N-Protected Substrates (High Reliability)

Applicability: Use when the final target requires an N-alkyl group or when O-protection (e.g., 2-methoxypyridine) is acceptable as a precursor to the pyridone (hydrolysis required later). Mechanism: N-protection eliminates the acidic proton and prevents bidentate coordination, restoring standard aryl halide reactivity.

Reagents:

  • Substrate: 3-bromo-1-methylpyridin-2(1H)-one (or similar N-alkyl derivative).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    (5 mol%).
  • Base:

    
     (2.0 equiv) or 
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add the 3-bromo-N-alkyl-2-pyridone (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Protocol B: Unprotected 3-Bromo-2-pyridone (Direct Coupling)

Applicability: Essential for atom economy when the free NH is required in the final product, avoiding two extra steps (protection/deprotection). Critical Factor: Use of Buchwald Precatalysts (e.g., XPhos Pd G3) is mandatory. Standard catalysts (

Reagents:

  • Substrate: 3-bromo-2-pyridone (1.0 mmol).

  • Boronic Acid: Aryl boronic acid (1.5 equiv). Note: Use excess due to potential protodeboronation.

  • Catalyst: XPhos Pd G3 (2–4 mol%) or SPhos Pd G3 (for sterically hindered partners).

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (3.0 equiv). Phosphate is superior to carbonate for these substrates.
    
  • Solvent: n-Butanol or 1,4-Dioxane/Water (10:1).

Step-by-Step Methodology:

  • Charge: Add 3-bromo-2-pyridone (174 mg, 1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (636 mg, 3.0 mmol) to a reaction tube.
    
  • Catalyst Addition: Add XPhos Pd G3 (17-34 mg, 2-4 mol%).

  • Inert Cycle: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed n-Butanol (4 mL) or Dioxane/Water mixture.

  • Reaction: Heat to 100°C for 2–6 hours. Note: Higher temperature is required to overcome the activation energy of the poisoned resting state.

  • Workup: Acidify carefully to pH ~6-7 with 1N HCl during extraction if the product is amphoteric. Extract with EtOAc/n-Butanol (3:1) to ensure recovery of the polar product.

Optimization & Troubleshooting Data

IssueObservation (LC-MS)Root CauseSolution
No Reaction Starting material (SM) intactCatalyst poisoning by pyridone N/OSwitch to Protocol B (Buchwald G3 sources). Increase temp to 100°C.
Protodeboronation SM intact + De-borylated coupling partnerUnstable boronic acid (e.g., 2-heteroaryl)Use Boronic Esters (Pinacol) or K-Trifluoroborates . Reduce water content.
Homocoupling Biaryl of boronic acid formedOxidation of Boronic acidEnsure rigorous degassing. Remove

completely.
Dehalogenation Pyridone (Br replaced by H)

-hydride elimination / reduction
Switch solvent from alcohol to Dioxane/Toluene. Avoid

.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific "off-cycle" poisoning pathway that necessitates the use of bulky, electron-rich ligands like XPhos.

CatalyticCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd3-Bromo-2-pyridoneTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMetBoronic Acid+ BasePoisonCatalyst Poisoning(Pd Coordinated to Pyridone N/O)OxAdd->PoisonReversibleInhibitionRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0Poison->OxAddHeat + Bulky Ligand(XPhos)

Figure 2: Catalytic cycle showing the reversible poisoning pathway (Red) and how bulky ligands/heat restore activity (Green).

References

  • BenchChem Application Notes. Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and Pyridone Derivatives. (Accessed 2025).[2]

  • Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[3]

  • Kudo, N., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Angewandte Chemie Int. Ed., 2013. (Detailed study on NH-inhibitory effects).

  • Molander, G. A. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Accounts of Chemical Research. (Alternative coupling partners for unstable substrates).

Application Note: 3-Bromo-1-isobutylpyridin-2(1H)-one as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 3-Bromo-1-isobutylpyridin-2(1H)-one (referred to herein as Scaffold A ) as a versatile building block for peptidomimetic drug design. The 2-pyridone core serves as a bioisostere for the peptide bond, offering constrained conformation (typically mimicking


-turns) and enhanced metabolic stability against proteases.

The specific substitution pattern of Scaffold A offers two distinct advantages:

  • 1-Isobutyl group: Mimics the hydrophobic side chain of Leucine (Leu) or Isoleucine (Ile), common residues in protein-protein interaction (PPI) interfaces.

  • 3-Bromo handle: A reactive site for Palladium-catalyzed cross-coupling, allowing the modular attachment of the

    
     residue mimic or backbone extension.
    

Structural Logic & Pharmacophore Mapping

Before synthesis, it is critical to understand how Scaffold A maps onto a natural peptide backbone.

Pharmacophore Overlay

The 2-pyridone ring imposes a planarity similar to the amide bond but prevents free rotation, locking the "residues" into a specific vector.

PharmacophoreMap cluster_peptide Natural Dipeptide (Leu-Xxx) cluster_scaffold Scaffold A (Pyridone) P_N Amide NH S_N1 N1 Position P_N->S_N1 Bioisostere P_Ca C-alpha (Leu) P_CO Carbonyl S_C2 C2 Carbonyl P_CO->S_C2 H-Bond Acceptor P_Side Isobutyl Sidechain S_Side 1-Isobutyl Group P_Side->S_Side Hydrophobic Mimic S_C3 C3-Bromo (Extension) S_C3->P_Ca Vector for Next Residue

Figure 1: Pharmacophore mapping showing the structural equivalency between the natural Leu-Xxx dipeptide and the Pyridone scaffold.

Synthesis Protocol: The "Make" Phase

The synthesis of Scaffold A requires strict control over regioselectivity during the alkylation step. 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones.[1] Under basic conditions, alkylation can occur at the Nitrogen (


-alkylation, desired) or Oxygen (

-alkylation, undesired).
Step 1: Regioselective N-Alkylation

Objective: Synthesize this compound from 3-bromo-2-hydroxypyridine.

Reagents:

  • Substrate: 3-Bromo-2-hydroxypyridine (1.0 equiv)

  • Alkylating Agent: Isobutyl bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-bromo-2-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: 
    
    
    
    is preferred over NaH for ease of handling and higher N/O selectivity ratios in pyridones.
  • Alkylation: Add isobutyl bromide (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The

    
    -alkylated product typically runs lower (more polar) than the 
    
    
    
    -alkylated byproduct.
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2).[2] Elute with 0-40% EtOAc in Hexanes.

Quality Control (QC) Check:

  • 
    -alkyl vs 
    
    
    
    -alkyl:
    Check
    
    
    C NMR. The carbonyl carbon (C2) of the
    
    
    -alkylated pyridone appears around 160-162 ppm . The C2 of the
    
    
    -alkylated pyridine (alkoxypyridine) appears further downfield at ~165-170 ppm or shows distinct differences in coupling patterns.
Step 2: Functionalization via Suzuki-Miyaura Coupling

Objective: Install the downstream peptide mimic at the C3 position.

Protocol:

  • Mix: Combine Scaffold A (1.0 equiv), Boronic Acid (

    
    , 1.5 equiv), and 
    
    
    
    (3.0 equiv) in Toluene/Water (10:1).
  • Catalyst: Add

    
     or 
    
    
    
    with S-Phos (5 mol%). Note: The 3-bromo position is sterically crowded; electron-rich, bulky phosphine ligands (Buchwald ligands) accelerate the oxidative addition.
  • Cycle: Degas with Nitrogen for 10 mins. Heat to 90°C for 4-16 hours.

  • Isolation: Filter through Celite, extract, and purify via HPLC.

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-2-hydroxypyridine Alkylation Step 1: N-Alkylation (Isobutyl-Br, Cs2CO3, DMF) Target: N-Selectivity Start->Alkylation QC_Point QC: NMR Validation (Confirm C=O shift ~160ppm) Alkylation->QC_Point QC_Point->Alkylation Fail (Optimize Base/Solvent) Coupling Step 2: Suzuki Coupling (R-B(OH)2, Pd-Cat) Target: C3 Functionalization QC_Point->Coupling Pass Final Final Peptidomimetic (Leu-Xxx Mimic) Coupling->Final

Figure 2: Operational workflow for the synthesis and validation of the peptidomimetic library.

Data Summary & Troubleshooting

Solvent Effects on Regioselectivity

The choice of solvent/base combination dramatically affects the N/O ratio.

SolventBasePredominant ProductYield (Typical)Notes
DMF


-alkyl (Pyridone)
85-95%Preferred method. Promotes tight ion pairing favoring N-attack.
THF


-alkyl (Pyridine)
70-80%Silver salts coordinate Nitrogen, blocking it and forcing O-alkylation.
Water Tween 20

-alkyl
60-80%Micellar catalysis; green chemistry alternative [1].
Troubleshooting the Cross-Coupling

If the 3-Bromo coupling is sluggish (low conversion):

  • Switch Ligand: Move from

    
     based catalysts to S-Phos  or X-Phos . The biaryl phosphines facilitate the coupling of hindered aryl chlorides/bromides.
    
  • Boronate Species: Convert the boronic acid to a Pinacol Ester or MIDA boronate for slow-release, preventing protodeboronation of the coupling partner.

References

  • Regioselective N-Alkylation in Water: Tasker, S. Z., et al. (2015).[2] "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3382–3385.[2] [2]

  • Peptidomimetic Design: Hirschmann, R., et al. (1992). "The 2-Pyridone Scaffold as a Beta-Turn Mimic." Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Palladium Coupling on Pyridones: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
  • General 2-Pyridone Synthesis: Wang, N., et al. (2024).[1] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org.[1][3][4][5] Chem.

Sources

Application Note & Protocol: Optimizing the Mizoroki-Heck Reaction for 3-Bromo-1-isobutylpyridin-2(1H)-one Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This transformation has become indispensable in the synthesis of complex organic molecules, from natural products to pharmaceuticals, owing to its functional group tolerance and generally high stereoselectivity.[2][3] The 2-pyridone scaffold, a prominent feature in numerous biologically active compounds, represents a key synthetic target. Its functionalization via cross-coupling reactions is a critical strategy in drug discovery and development.

This document provides a detailed guide to the application of the Mizoroki-Heck reaction for the olefination of 3-bromo-1-isobutylpyridin-2(1H)-one. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying causality of parameter selection, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific needs. We will explore the critical reaction parameters, provide a validated, step-by-step protocol, and offer insights into the mechanistic considerations for this specific substrate class.

The Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is paramount to rational optimization. The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, all of which must be tuned to the electronic and steric nature of the substrate.

The generally accepted mechanism involves four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][4]

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[1][4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step forms the desired substituted alkene product and a palladium-hydride species.[4] This step typically proceeds to give the more thermodynamically stable trans isomer.[2]

  • Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and forming a salt byproduct, thus closing the catalytic cycle.[4]

Heck_Reaction_Mechanism Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PdII_Alkene L(Aryl)(Br)Pd(II)-Alkene Coordination->PdII_Alkene Alkene Alkene Alkene->Coordination Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl L₂Pd(II)(Alkyl)(Br) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH_Complex L₂Pd(II)(H)(Br) + Product BetaElim->PdH_Complex Regen Catalyst Regeneration PdH_Complex->Regen Product Substituted Alkene PdH_Complex->Product Regen->Pd0 Forms Base-H⁺Br⁻ Base Base Base->Regen ArylBr 3-Bromo-1-isobutyl- pyridin-2(1H)-one ArylBr->OxAdd

Caption: The Mizoroki-Heck Catalytic Cycle.

Critical Parameters for this compound

The this compound substrate possesses an electron-deficient pyridinone ring due to the influence of the carbonyl group and the ring nitrogen. This electronic nature generally makes the C-Br bond more susceptible to oxidative addition, which can be advantageous. However, the potential for the pyridinone nitrogen or carbonyl oxygen to coordinate with the palladium center must be considered when selecting ligands and reaction conditions.

Palladium Precatalyst

The choice of palladium source is the first critical decision. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and efficient to use air-stable Pd(II) salts, which are reduced in situ to the active Pd(0) species.[4]

  • Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective precatalyst. It is readily reduced by phosphine ligands, amines (the base), or even the solvent at elevated temperatures.[1][4] Its versatility makes it the recommended starting point for this substrate.

  • Palladium(II) Chloride (PdCl₂): Another viable option, though sometimes less soluble than Pd(OAc)₂.[1]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is more reactive than Pd(PPh₃)₄ but requires handling under an inert atmosphere.

Recommendation: Start with Palladium(II) Acetate (Pd(OAc)₂) at a loading of 1-5 mol%.

Ligand Selection

The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. The choice of ligand is arguably the most critical parameter for success.

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): The workhorse ligand for Heck reactions. It is robust but can dissociate, which is necessary for the reaction to proceed.[5] An excess of PPh₃ can sometimes inhibit the reaction.[5]

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically bulky and electron-donating ligand. The bulk can promote the reductive elimination step and may be beneficial for challenging substrates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable palladium complexes.[6] This thermal stability makes them ideal for Heck reactions requiring high temperatures (110–180 °C), which can be necessary for less reactive aryl bromides.[6]

  • Bidentate Phosphines (e.g., BINAP): These ligands bind tightly to the palladium center and are often used when stereoselectivity is a concern, particularly in intramolecular Heck reactions.[4] For this intermolecular reaction, they are less common but can be screened if other ligands fail.

Recommendation: For the electron-deficient this compound, a moderately electron-donating and sterically accessible ligand is a good starting point. Begin with Triphenylphosphine (PPh₃) at a Pd:Ligand ratio of 1:2. If catalyst decomposition or low reactivity is observed, consider screening an NHC ligand .

Base

The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[4] Both organic and inorganic bases are commonly used.

  • Organic Amines (e.g., Triethylamine, Et₃N): Often used, especially with aryl iodides and bromides. They are soluble in common organic solvents.[1]

  • Inorganic Carbonates (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): Solid bases that are effective and often lead to cleaner reactions. K₂CO₃ is a cost-effective and robust choice.[6][7]

  • Acetates (e.g., Sodium Acetate, NaOAc): A milder base that can be effective in certain systems.[1]

Recommendation: Potassium Carbonate (K₂CO₃) is an excellent and broadly applicable choice for this type of substrate, as demonstrated in related 3-bromopyridine systems.[7] Use 1.5 to 2.0 equivalents relative to the aryl bromide.

Solvent and Temperature

The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents are most common.

  • N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc) / N-Methyl-2-pyrrolidone (NMP): Excellent solvents for Heck reactions, capable of reaching high temperatures (typically 100-150 °C).

  • Toluene / Xylenes: Non-polar options that are also effective, particularly at higher temperatures (~130 °C).[7]

  • Aqueous Media: Heck reactions can be run in water or a water-cosolvent mixture (e.g., DMF/H₂O), which can be environmentally advantageous and sometimes accelerate the reaction.[6]

Recommendation: Start with DMF or Toluene . The reaction temperature should be screened, typically starting around 100-130 °C .[6][7] Higher temperatures may be required but increase the risk of catalyst decomposition.

Summary of Recommended Starting Conditions

The following table summarizes the recommended parameters for an initial screening reaction.

ParameterRecommended ConditionRationale & Citation
Aryl Halide This compoundElectron-deficient system, good for oxidative addition.[5]
Alkene Styrene or n-Butyl Acrylate (1.2-1.5 eq.)Electron-withdrawing groups on the alkene are ideal.[1]
Pd Precatalyst Pd(OAc)₂ (1-2 mol%)Cost-effective, air-stable, and highly versatile Pd(II) source.[4]
Ligand PPh₃ (2-4 mol%)Standard, robust phosphine ligand.
Base K₂CO₃ (2.0 eq.)Strong, reliable inorganic base for catalyst regeneration.[6][7]
Solvent Toluene or DMFHigh-boiling point solvents suitable for Heck conditions.[7]
Temperature 130 °CA common temperature for Heck reactions with aryl bromides.[7]
Atmosphere Nitrogen or ArgonPrevents oxidation and decomposition of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a representative Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Styrene (1.5 mmol, 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 eq.)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), finely ground

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard Schlenk line or glovebox equipment

Caption: Experimental Workflow for the Heck Reaction.

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by styrene (1.5 eq.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure an inert atmosphere. Increase temperature in 10 °C increments. Screen a different ligand (e.g., an NHC) or base (e.g., Cs₂CO₃). Use freshly distilled/anhydrous solvent.
Catalyst Decomposition (black precipitate) Temperature too high; Ligand dissociation; Oxygen contamination.Lower the reaction temperature. Increase ligand loading (e.g., Pd:L of 1:4). Ensure rigorous inert atmosphere technique.
Formation of Side Products Alkene isomerization; Double addition.Adding the base in portions can sometimes help. Ensure the alkene is not used in vast excess. Lowering the temperature may improve selectivity.
Hydrodehalogenation (Ar-Br to Ar-H) Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure the base is thoroughly dried before use.

References

  • Heck reaction - Wikipedia.
  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchG
  • The Mizoroki–Heck Reaction.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
  • Heck reaction - Chemistry LibreTexts.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • Heck Reaction - Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.

Sources

Application Note: C-H Activation Strategies Utilizing 3-Bromo-1-isobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 3-bromo-1-isobutylpyridin-2(1H)-one in C-H activation workflows. While standard cross-coupling (e.g., Suzuki-Miyaura) requires pre-functionalized nucleophiles, this protocol leverages Direct Arylation (DA) to couple the 3-bromo-pyridone electrophile directly with unfunctionalized heteroarenes (Ar-H).

This approach is particularly high-value for medicinal chemistry campaigns targeting p38 MAP kinase and similar pathways, where the N-isobutyl-2-pyridone scaffold is a privileged motif. By utilizing the 3-bromo position as a reactive handle for C-H functionalization, researchers can rapidly generate diverse biaryl libraries without the atom-uneconomic steps of borylation or stannylation.

Scientific Foundation & Mechanistic Insight

The Role of the 3-Bromo Handle

In the context of C-H activation, this compound acts as the electrophilic coupling partner . The C3-Br bond is activated by a Palladium(0) species, while the nucleophilic partner (e.g., thiazole, oxazole, or polyfluoroarene) undergoes C-H bond cleavage.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, also known as Ambiphilic Metal Ligand Activation (AMLA).

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond of the pyridone.

  • Ligand Exchange: A carboxylate (acetate or pivalate) replaces the bromide on the Palladium center.

  • C-H Activation (CMD): The carboxylate ligand acts as an intramolecular base, deprotonating the C-H bond of the coupling partner (e.g., thiazole) while simultaneously forming the Pd-C bond. This is the rate-determining step (RDS).

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Critical Factor: The use of Pivalic Acid (PivOH) as an additive is essential. The bulky pivalate anion is more lipophilic and basic than acetate, significantly lowering the energy barrier for the C-H cleavage step.

Visualizing the CMD Cycle

CMD_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Insertion into C3-Br) Pd0->OxAdd + 3-Br-Pyridone LigEx Ligand Exchange (Br replaced by OPi) OxAdd->LigEx + PivOH / Base - KBr CMD_TS CMD Transition State (Concerted C-H Cleavage) LigEx->CMD_TS + Heterocycle (Ar-H) RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - PivOH RedElim->Pd0 Cycle Completes

Figure 1: Catalytic cycle for the Pd-catalyzed Direct Arylation via the CMD pathway. The pivalate ligand is crucial for the C-H activation step.

Experimental Protocols

Protocol A: C5-Selective Direct Arylation of Thiazoles

This protocol couples this compound with thiazoles. Thiazoles are naturally activated at the C5 position under these conditions due to the cooperative effect of the sulfur atom and the CMD mechanism.

Target Outcome: 3-(Thiazol-5-yl)-1-isobutylpyridin-2(1H)-one derivatives.

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Thiazole or 2-substituted thiazole (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine [PPh₃] (10 mol%) or PCy₃ (for sterically demanding substrates)

  • Base: Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • Additive: Pivalic Acid [PivOH] (30 mol%)

  • Solvent: N,N-Dimethylacetamide (DMAc) [0.2 M concentration]

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a dried reaction vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Substrate Addition: Add this compound (1.0 equiv) and the thiazole coupling partner (1.5 equiv).

  • Solvation: Add anhydrous DMAc to achieve a concentration of 0.2 M relative to the pyridone. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the reaction mixture to 110 °C for 16 hours. Note: Vigorous stirring is required to ensure base suspension.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMAc. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Direct Arylation with Polyfluoroarenes

This protocol utilizes the high acidity of polyfluoroarenes (e.g., pentafluorobenzene) to achieve C-H coupling without specialized ligands.

Target Outcome: 3-(Perfluorophenyl)-1-isobutylpyridin-2(1H)-one.

Optimization Table: Reaction Parameters
ParameterStandard ConditionOptimization Note
Catalyst Pd(OAc)₂ (5 mol%)PdCl₂(MeCN)₂ can be used if Pd black formation is observed.
Ligand P(tBu)₂Me-HBF₄ (10 mol%)Electron-rich, bulky ligands prevent catalyst poisoning by the fluorinated product.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ may improve yields for less acidic arenes (e.g., difluorobenzene).
Solvent TolueneNon-polar solvents often favor the CMD transition state for fluoroarenes.
Temp 120 °CHigher temperature required to overcome the activation energy of C-H cleavage.
Step-by-Step Methodology
  • Catalyst Activation: Mix Pd(OAc)₂ and the phosphonium salt ligand in Toluene under Argon for 10 minutes to generate the active catalytic species.

  • Addition: Add this compound (1.0 equiv), Polyfluoroarene (2.0 equiv), and K₂CO₃.

  • Heating: Stir at 120 °C for 12-18 hours.

  • Purification: Standard aqueous work-up followed by chromatography. Caution: Polyfluorinated products can be volatile; avoid high-vacuum drying for extended periods.

Troubleshooting & Critical Controls

Catalyst Deactivation (Palladium Black)
  • Symptom: Reaction mixture turns black and precipitates metal rapidly; conversion stalls.

  • Cause: Instability of the Pd(0) intermediate, often due to insufficient ligand concentration or high temperature.

  • Solution: Increase Ligand:Pd ratio to 3:1. Switch to a more robust ligand like XPhos or SPhos .

Regioselectivity Issues (Thiazoles)
  • Symptom: Mixture of C2- and C5-arylated products.[1]

  • Mechanism: C2 is the most acidic position (kinetic control), but C5 is often the thermodynamic or CMD-favored product under Pd-catalysis.

  • Control: To force C2-selectivity , switch from Pd(OAc)₂ to a Copper-mediated system (e.g., CuI, LiOtBu), although this requires higher temperatures and is less compatible with the bromide handle. To maintain C5-selectivity , strictly use the PivOH/Carbonate system described in Protocol A.

Hydrodehalogenation
  • Symptom: Formation of 1-isobutylpyridin-2(1H)-one (loss of bromine without coupling).

  • Cause: Presence of trace water acting as a proton source or hydride transfer from the solvent.

  • Solution: Ensure all reagents are anhydrous. Use molecular sieves in the reaction vial.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) mechanism in C-H activation. Chemistry Letters, 39(11), 1118–1126. Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: Mechanism and scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Roger, J., Požgan, F., & Doucet, H. (2009).[7] Ligand-free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179–1186.[7][8] Link

  • Hirano, K., & Miura, M. (2020). Site-Selective C-H Functionalization of 2-Pyridones. Chemical Science, 11, 10451-10460. Link

  • Gandeepan, P., et al. (2019). 3d Transition Metals for C-H Activation. Chemical Reviews, 119(4), 2192–2452. Link

Sources

Troubleshooting & Optimization

optimizing yield of N-alkylation vs O-alkylation in pyridone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of N-Alkylation vs. O-Alkylation in Pyridone Synthesis Role: Senior Application Scientist Status: Active Support Guide

The Diagnostic Matrix: Understanding the Ambident Nucleophile

2-Pyridones (and 4-pyridones) are classic ambident nucleophiles. They possess two reactive centers: the nitrogen atom (amide-like) and the oxygen atom (enolate-like). The regioselectivity of alkylation is governed by the interplay of Electronic Effects (Hard-Soft Acid-Base theory), Steric Factors , and Reaction Conditions (Solvent/Cation).

Before selecting a protocol, diagnose your system using this logic core:

FactorFavors N-Alkylation (Lactam)Favors O-Alkylation (Alkoxypyridine)Mechanism Note
Control Type Thermodynamic ControlKinetic ControlN-isomer is generally more stable (aromaticity penalty is offset by strong amide resonance).
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Alkyl Sulfonates, Diazomethane, Trialkyloxonium salts)HSAB Theory: N is softer; O is harder.
Cation Alkali Metals (Li⁺, Na⁺, K⁺, Cs⁺)Silver (Ag⁺)Ag⁺ coordinates the Nitrogen lone pair, blocking it and forcing attack at Oxygen.
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-polar / Non-coordinating (Toluene, Benzene, DCM)Polar solvents separate ion pairs, leaving the "naked" anion which favors the thermodynamic product (N).

Decision Tree: Select Your Pathway

Use this logic flow to determine the optimal experimental setup for your target isomer.

PyridoneAlkylation Start Target Molecule Decision Desired Regioisomer? Start->Decision N_Path N-Alkyl Pyridone (Lactam) Decision->N_Path Thermodynamic O_Path O-Alkyl Pyridine (Alkoxypyridine) Decision->O_Path Kinetic N_Cond1 Standard Protocol: K2CO3 or Cs2CO3 in DMF/DMSO N_Path->N_Cond1 Primary Halides N_Cond2 Difficult Substrate? Use NaH (Strong Base) N_Path->N_Cond2 Low Reactivity O_Cond1 Silver Salt Method: Ag2CO3 + Alkyl Halide in Toluene/Benzene O_Path->O_Cond1 Halides O_Cond2 Mitsunobu Reaction: ROH + PPh3 + DEAD O_Path->O_Cond2 Alcohols

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & Protocols: N-Alkylation (The Lactam Route)

Objective: Maximize attack by the Nitrogen center. Common Issue: Formation of O-alkyl byproducts or low conversion due to steric hindrance.

Protocol A: The Cesium/Potassium Carbonate Method (Standard)

This is the workhorse method for primary alkyl halides. The use of Cesium Carbonate (


) is often superior to Potassium Carbonate (

) due to the "Cesium Effect"—the large cation radius creates a "loose" ion pair, increasing the nucleophilicity of the pyridone anion in organic solvents.

Step-by-Step:

  • Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF or acetonitrile (0.1–0.2 M concentration).

  • Base Addition: Add

    
     (1.5–2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add the alkyl halide (1.1–1.2 equiv).

    • Tip: Use Alkyl Iodides or Bromides . Avoid Chlorides unless activated (e.g., Benzyl/Allyl).

  • Reaction: Stir at RT (for reactive halides) or heat to 60–80°C (for unreactive halides).

  • Monitoring: Monitor by TLC/LCMS. N-alkyl products are typically more polar than O-alkyl isomers.

FAQ: Troubleshooting N-Alkylation

Q: I am getting a mixture of N- and O-alkylation. How do I shift it to N?

  • A: Switch the solvent to a highly polar aprotic solvent like DMF or NMP. Ensure you are using a "soft" leaving group (Iodide is better than Tosylate). If using

    
    , switch to 
    
    
    
    to improve solubility and anion reactivity.

Q: My alkyl halide is secondary, and the yield is low.

  • A: Secondary halides are prone to elimination (E2) or O-alkylation due to steric hindrance at the nitrogen.

    • Fix: Increase the temperature to favor the thermodynamic product (N-isomer).

    • Alternative: Consider the Chan-Lam coupling (using boronic acids) if the alkyl group allows, or build the ring after placing the nitrogen substituent.

Troubleshooting & Protocols: O-Alkylation (The Ether Route)

Objective: Force attack by the Oxygen center to form 2-alkoxypyridines. Common Issue: The system naturally reverts to the stable N-isomer.

Protocol B: The Silver Carbonate Method (The "Silver Switch")

This is the most reliable method for O-alkylation using alkyl halides. The Silver ion (


) coordinates to the Nitrogen lone pair and the carbonyl oxygen. However, the affinity of Ag for Nitrogen blocks the N-site, directing the incoming electrophile to the Oxygen.

Step-by-Step:

  • Setup: Dissolve 2-pyridone (1.0 equiv) in a non-polar solvent (Toluene, Benzene, or Hexane). Avoid DMF/DMSO as they will solvate the cation and reduce the directing effect.

  • Reagent Addition: Add

    
     (1.0–1.2 equiv) and the alkyl halide (1.2 equiv).
    
  • Reaction: Heat to reflux. Protect from light (wrap flask in foil) as silver salts are photosensitive.

  • Workup: Filter through a Celite pad to remove silver salts.

Protocol C: Mitsunobu Reaction

If your starting material is an alcohol rather than a halide, Mitsunobu conditions generally favor O-alkylation for 2-pyridones.

Conditions: 2-Pyridone (1.0 equiv), Alcohol (1.0 equiv),


 (1.2 equiv), DEAD/DIAD (1.2 equiv) in THF at 0°C to RT.
FAQ: Troubleshooting O-Alkylation

Q: I used Silver Carbonate but still got N-alkylation.

  • A: Check your solvent.[1][2] If you used DMF, Acetone, or Acetonitrile, the solvent solvated the Silver ion, breaking the coordination complex that blocks the Nitrogen. You must use non-polar solvents (Toluene/Benzene) for the "Silver Switch" to work effectively.

Q: Can I use O-alkylation to protect the pyridone?

  • A: Yes, O-benzyl groups are common protecting groups. They can be removed via hydrogenolysis (

    
    , Pd/C), reverting to the pyridone (lactam).
    

Analytical Validation: How to Distinguish Isomers

You cannot rely solely on MS (mass is identical). Use these spectroscopic signatures:

FeatureN-Alkyl Pyridone (Lactam)O-Alkyl Pyridine (Ether)
IR Spectroscopy Strong C=O stretch (1650–1690 cm⁻¹)No Carbonyl stretch. Strong C=N / C-O bands.
¹H NMR (Ring) Ring protons often show distinct coupling characteristic of the lactam diene system.Aromatic pyridine coupling pattern.
¹H NMR (Alkyl) N-CH protons are typically upfield (e.g., 3.5–4.0 ppm for N-Me).O-CH protons are typically downfield (e.g., 3.8–4.2 ppm for O-Me) due to electronegativity of Oxygen.
¹³C NMR (Carbonyl) C=O signal at ~162–165 ppm .C-O signal at ~160–164 ppm (Can be close, but C=O is usually distinct).
UV-Vis Absorption maxima often at longer wavelengths (conjugation).Absorption maxima often at shorter wavelengths (aromatic).

References

  • Hopkins, C. R., et al. (2001).[3] "The 'Cesium Effect' Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions."[3] The Journal of Organic Chemistry.

  • Chung, K. H., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] The Journal of Organic Chemistry.

  • Comins, D. L., et al. (1994). "N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone." Tetrahedron Letters.

  • Maity, S., et al. (2024).[5] "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." The Journal of Organic Chemistry.

  • Ruda, M., et al. (2002).[6] "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." Journal of Combinatorial Chemistry.

Sources

purification methods for 3-Bromo-1-isobutylpyridin-2(1H)-one from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemistry teams. It synthesizes specific physicochemical data with field-proven purification strategies for 3-Bromo-1-isobutylpyridin-2(1H)-one .

Molecule Profile & Purification Challenges

Target Analyte: this compound CAS: 1620698-93-2 (and related analogs) Core Structure: N-alkylated pyridinone.[1] Physical State: Typically a viscous yellow oil or low-melting solid (approx.[1] mp 40–60 °C depending on purity).

The "Hidden" Chemistry

The synthesis of this compound almost invariably involves the alkylation of 3-bromo-2-hydroxypyridine.[1] This reaction is governed by ambident nucleophilicity , leading to two competing isomers:

  • N-alkylated product (Target): Thermodynamically favored in polar aprotic solvents (DMF, DMSO).

  • O-alkylated byproduct (Impurity): 3-bromo-2-isobutoxypyridine.[1] Kinetically favored or promoted by Ag+ salts/non-polar solvents.

Critical Separation Insight: The O-alkyl isomer is significantly less polar than the N-alkyl target.[1] This difference in polarity (ΔRf ≥ 0.2 in EtOAc/Hex) is the cornerstone of your purification strategy.

Purification Decision Matrix (Flowchart)

The following logic gate determines the optimal workflow based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture (DMF/K2CO3/Alkyl Halide) Quench 1. Aqueous Quench 2. EtOAc Extraction Start->Quench AcidBase Is Unreacted SM (3-Bromo-2-hydroxypyridine) Present? (>5%) Quench->AcidBase Wash Basic Wash Protocol (0.5M NaOH wash removes acidic SM) AcidBase->Wash Yes PhaseCheck Check Organic Phase (TLC: Hex/EtOAc 3:1) AcidBase->PhaseCheck No Wash->PhaseCheck IsomerCheck Is O-Alkyl Impurity Present? (>10%) PhaseCheck->IsomerCheck Flash Flash Chromatography (SiO2, Gradient 0-40% EtOAc/Hex) IsomerCheck->Flash Yes (Standard) Cryst Crystallization/Trituration (Pentane/Ether at -20°C) IsomerCheck->Cryst No (High Purity) Final Pure Product (>98% HPLC) Flash->Final Cryst->Final

Caption: Logical workflow for the purification of N-alkylated pyridinones, prioritizing chemical washes for starting material removal and chromatography for isomer separation.

Detailed Troubleshooting & Protocols

Issue 1: "I cannot separate the O-alkyl impurity from my product."

Diagnosis: The O-alkyl isomer (2-isobutoxy-3-bromopyridine) is often formed if the reaction temperature was too low or if O-alkylation was promoted by the solvent choice.[1] Solution: Exploiting Polarity Differences.

  • TLC Analysis: Run a TLC in 20% Ethyl Acetate / 80% Hexanes .

    • O-alkyl impurity: High Rf (~0.7 - 0.8).[1] It behaves like a standard ether.

    • N-alkyl target: Lower Rf (~0.3 - 0.4).[1] The amide-like carbonyl significantly increases polarity.[1]

  • Chromatography Protocol:

    • Pack column with Silica Gel 60 (230-400 mesh).[1]

    • Equilibrate: 100% Hexanes.

    • Load: Dissolve crude oil in minimum DCM (avoid EtOAc for loading).

    • Gradient:

      • 0–5% EtOAc: Elutes unreacted isobutyl bromide (if any).

      • 5–15% EtOAc: Elutes O-alkyl impurity (Discard).[1]

      • 20–40% EtOAc: Elutes N-alkyl target (Collect).[1]

Issue 2: "My crude mixture is a black/brown tar that won't crystallize."

Diagnosis: Pyridinones are prone to oxidative polymerization or trapping solvent (DMF) which prevents lattice formation. Solution: Trituration and Solvent Swapping.

  • De-oiling: Dissolve the tar in a small amount of Diethyl Ether or MTBE.

  • Precipitation: Slowly add cold Pentane or Hexanes with vigorous stirring.

  • Scratching: If an oil separates, scratch the flask wall with a glass rod to induce nucleation.

  • Alternative: If the compound remains an oil, it is likely the intrinsic state of this specific isobutyl derivative at RT. High-vacuum drying (0.1 mmHg) at 40°C for 4 hours is required to remove trapped solvent traces.[1]

Issue 3: "Unreacted 3-bromo-2-hydroxypyridine is contaminating the product."

Diagnosis: The starting material has a similar polarity to the product on silica, making chromatographic separation difficult and expensive. Solution: Chemical Washing (Self-Validating Step).[1]

The starting material is a hydroxypyridine/pyridinone tautomer with a pKa of ~9.0. It is acidic. The product (N-alkylated) has no acidic proton.[1]

Protocol:

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash 2x with 0.5 M NaOH (or sat. NaHCO3 if the SM is less abundant).

    • Mechanism:[1][2][3][4] The NaOH deprotonates the unreacted starting material, forming a water-soluble sodium salt.

  • Wash 1x with Brine (to remove emulsified water).

  • Dry over Na2SO4.

  • Result: The organic layer now contains only the N-alkyl and O-alkyl species; the starting material is quantitatively removed.[1]

Quantitative Data Summary

ParameterN-Alkyl Target (Desired)O-Alkyl ImpurityStarting Material
Structure Pyridin-2-one corePyridine etherHydroxypyridine
Polarity (TLC) Medium (Rf ~0.[1]3)Low (Rf ~0.8)Medium/High (Streaks)
Acid/Base NeutralBasic (Weak)Acidic (pKa ~9)
Solubility Soluble in EtOAc, DCM, MeOHSoluble in Hexanes, EtherSoluble in dilute Base
Removal Method Collect Flash Chromatography NaOH Wash

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Distillation is risky. Brominated pyridinones have high boiling points and can undergo thermal debromination or rearrangement at temperatures >150°C. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.5 mmHg).

Q: Why did I get mostly O-alkyl product? A: This usually happens if you used a silver salt (Ag2CO3) or a non-polar solvent (Benzene/Toluene).[1] To favor the N-alkyl target (the pyridinone), use DMF or DMSO as the solvent and K2CO3 or Cs2CO3 as the base. The hard nucleophile (Oxygen) attacks in non-polar conditions; the soft nucleophile (Nitrogen) dominates in polar aprotic conditions.

Q: The product turned purple on the shelf. Is it ruined? A: Not necessarily. Bromopyridines are photosensitive. Trace decomposition releases radical species that cause color. Check purity by HPLC. If >95%, a simple filtration through a small pad of silica gel (eluting with EtOAc) will remove the color bodies. Store in amber vials at 4°C.

References

  • BenchChem. Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. (Discusses general purification logic for bromopyridinone ethers). Link

  • Organic Syntheses. Isobutyl bromide synthesis and purification. (Relevant for handling the alkylating agent). Link

  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (Context on N-alkylation conditions and workup). Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-isobutylpyridin-2(1H)-one.[1] (Physicochemical data analog). Link

  • ResearchGate. Preparation of a series of N-alkyl-3-boronopyridinium halides. (Purification of N-alkyl pyridinium salts). Link

Sources

Technical Support Center: Resolving Regioselectivity Issues in 3-Bromo-2-Pyridone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-bromo-2-pyridone. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common regioselectivity challenges encountered during the chemical modification of this versatile heterocyclic scaffold. The 2-pyridone core is a prevalent motif in numerous natural products and pharmaceutical agents, making its selective functionalization a critical aspect of modern organic synthesis.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to help you navigate the complexities of 3-bromo-2-pyridone chemistry and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation vs. O-Alkylation

Q1: My alkylation of 3-bromo-2-pyridone is yielding a mixture of N-alkylated and O-alkylated products. How can I selectively obtain the N-alkylated product?

A1: The Challenge of Ambident Nucleophilicity

2-Pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom.[4] The outcome of an alkylation reaction is a delicate balance of several factors, including the nature of the base, solvent, electrophile, and temperature.[4][5][6]

Troubleshooting & Optimization Strategies:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases that favor the formation of the pyridonate anion in solution are often preferred for N-alkylation.

    • Cesium Carbonate (Cs₂CO₃): This base has been shown to effectively promote N-alkylation of 2-pyridones.[5]

    • Potassium Carbonate (K₂CO₃): Often used, but may lead to mixtures depending on other conditions.

    • Sodium Hydride (NaH): A strong base that can be effective, but care must be taken with substrate compatibility.

  • Solvent Effects: The polarity of the solvent plays a significant role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents generally favor N-alkylation by solvating the cation of the base, leaving the pyridonate anion more available for nucleophilic attack at the nitrogen.

    • Nonpolar Solvents (e.g., Toluene, THF): Can sometimes favor O-alkylation, particularly with "harder" electrophiles.

  • Nature of the Alkylating Agent:

    • "Soft" Electrophiles (e.g., Benzyl bromide, Allyl bromide): Tend to favor N-alkylation due to the principles of Hard and Soft Acid and Base (HSAB) theory.

    • "Hard" Electrophiles (e.g., Alkyl iodides, Trimethyloxonium tetrafluoroborate): Are more likely to react at the harder oxygen atom, leading to O-alkylation.

  • Temperature Control: Lower reaction temperatures can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.

Data Summary: Influence of Reaction Conditions on N/O Selectivity

Condition Favors N-Alkylation Favors O-Alkylation Rationale
Base Cs₂CO₃, K₂CO₃Ag₂CO₃Softer counter-ions (K⁺, Cs⁺) favor N-attack. Harder Ag⁺ favors O-attack.
Solvent DMF, DMSO (Polar Aprotic)Toluene, Dioxane (Nonpolar)Polar aprotic solvents solvate the cation, freeing the N for attack.
Electrophile Benzyl Halides, Allyl HalidesAlkyl Sulfates, Oxonium SaltsFollows HSAB principles (soft-soft vs. hard-hard interactions).
Temperature Lower TemperaturesHigher TemperaturesN-alkylation is often the thermodynamic product.

Q2: I am trying to achieve O-alkylation of 3-bromo-2-pyridone but keep getting the N-alkylated product as the major isomer. What should I change?

A2: Strategies to Favor O-Alkylation

To favor the formation of the 2-alkoxypyridine, you need to create conditions that enhance the reactivity of the oxygen atom.

Troubleshooting & Optimization Strategies:

  • Use of Silver Salts: Silver carbonate (Ag₂CO₃) is a classic reagent for promoting O-alkylation. The silver ion coordinates to the oxygen atom, increasing its nucleophilicity.

  • Hard Electrophiles: Employing "hard" alkylating agents like dimethyl sulfate or trimethyloxonium tetrafluoroborate will preferentially react at the "hard" oxygen atom.

  • Mitsunobu Reaction: While often leading to mixtures, the Mitsunobu reaction can be tuned to favor O-alkylation, especially with certain substituents on the pyridone ring.[4][7] The choice of phosphine and azodicarboxylate can influence the N/O ratio.

  • Solvent Choice: Nonpolar solvents like toluene or dioxane can favor O-alkylation by promoting ion-pairing of the pyridonate with the counter-ion at the oxygen atom.

Experimental Protocol: Selective O-Alkylation using Silver Carbonate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend 3-bromo-2-pyridone (1.0 equiv) and silver carbonate (1.5 equiv) in anhydrous toluene.

  • Addition of Electrophile: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo-2-alkoxypyridine.

Section 2: Regioselective Cross-Coupling Reactions

Q3: I am performing a Suzuki-Miyaura coupling on 3-bromo-2-pyridone and getting a mixture of products coupled at the C3 and C5 positions (after subsequent functionalization). How can I control the regioselectivity?

A3: Controlling Regioselectivity in Palladium-Catalyzed Cross-Coupling

The regioselectivity of cross-coupling reactions on di- or poly-halogenated pyridones is influenced by the electronic and steric environment of the carbon-halogen bonds.[8] In many cases, the oxidative addition of the palladium catalyst is the rate-determining and selectivity-determining step.[9][10]

Troubleshooting & Optimization Strategies:

  • Protecting Groups: The use of a protecting group on the pyridone oxygen can significantly influence the electronic properties of the ring and direct the regioselectivity.

    • A bulky silyl protecting group, such as di-tert-butyl(isobutyl)silyl (BIBS), can direct arylation to the C5 position in Suzuki-Miyaura reactions.[11]

    • A p-toluenesulfonyl (Ts) group can favor C3 functionalization via halogen-lithium exchange.[11]

  • Reaction Conditions for Dibromo-2-pyrones: For substrates like 3,5-dibromo-2-pyrone, the choice of solvent and the presence of additives are crucial for controlling regioselectivity.

    • C3-Selective Coupling: Stille couplings on 3,5-dibromo-2-pyrone tend to occur regioselectively at the more electron-deficient C3 position.[8]

    • C5-Selective Coupling: The addition of a copper(I) co-catalyst in a polar aprotic solvent like DMF can reverse the selectivity, favoring coupling at the C5 position.[8] This is attributed to the preferential formation of a more reactive 5-pallado-2-pyrone intermediate.[8]

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the rate of oxidative addition at different positions. Experimenting with different ligands (e.g., PPh₃, P(t-Bu)₃, SPhos) can sometimes tune the regioselectivity.

Experimental Protocol: Regiocontrolled Suzuki-Miyaura Coupling of 3,5-Dibromo-2-pyrone

  • Condition A (C3-Selectivity):

    • Reaction Setup: To a solution of 3,5-dibromo-2-pyrone (1.0 equiv) and the arylboronic acid (1.2 equiv) in a nonpolar solvent like toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., aqueous Na₂CO₃, 2.0 M, 2.0 equiv).

    • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC).

    • Work-up and Purification: Perform a standard aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.

  • Condition B (C5-Selectivity):

    • Reaction Setup: To a solution of 3,5-dibromo-2-pyrone (1.0 equiv) and the arylboronic acid (1.2 equiv) in a polar aprotic solvent like DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a base (e.g., K₂CO₃, 2.0 equiv), and a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%).[8]

    • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating.

    • Work-up and Purification: Follow the same procedure as for Condition A.

dot

Caption: Control of Suzuki coupling regioselectivity on 3,5-dibromo-2-pyrone.

Section 3: Site-Selective C-H Functionalization

Q4: I want to directly functionalize a C-H bond on the 3-bromo-2-pyridone ring without affecting the bromine atom. Which position is most reactive and how can I achieve selectivity?

A4: Navigating the Reactivity of Pyridone C-H Bonds

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the 2-pyridone core.[12][13] The inherent electronic properties of the ring dictate the most likely sites for different types of C-H activation.

  • C3-Position: This position is often targeted for radical-mediated reactions. The use of radical initiators can lead to selective C3-functionalization.[2][14]

  • C5-Position: This position can be activated under certain palladium-catalyzed conditions, often influenced by the electronic nature of substituents on the ring.

  • C6-Position: The C6 position is the most electron-deficient and can be targeted through coordination-assisted C-H activation, often requiring a directing group on the nitrogen atom.[14]

Troubleshooting & Optimization Strategies:

  • For C3-Arylation/Alkylation (Radical Pathways):

    • Manganese(III)-Mediated Reactions: Mn(OAc)₃ can be used to generate radicals from precursors like malonates or arylboronic acids, which then add selectively to the C3 position.[2]

    • Iron-Catalyzed Arylation: Using an iron catalyst with an oxidant like K₂S₂O₈ allows for the C3-arylation with arylboronic acids.[2][14]

    • Photoredox Catalysis: Visible-light-mediated photoredox catalysis can generate alkyl or aryl radicals under mild conditions, which also tend to add selectively at C3.[14]

dot

CH_Functionalization cluster_methods C-H Functionalization Methods Pyridone 3-Bromo-2-Pyridone C3 C5 C6 Radical Radical Reactions (Mn(III), Fe(II), Photoredox) Radical->Pyridone:f3 Selectively Targets Pd_cat Palladium Catalysis Pd_cat->Pyridone:f5 Can Target Directed Directed C-H Activation Directed->Pyridone:f6 Selectively Targets

Caption: Regioselectivity in direct C-H functionalization of 2-pyridones.

Experimental Protocol: Iron-Catalyzed C3-Selective Arylation

  • Reaction Setup: In a reaction vial, combine N-alkyl-3-bromo-2-pyridone (1.0 equiv, if starting with the N-protected form), the arylboronic acid (2.0-3.0 equiv), an iron salt (e.g., Fe(acac)₃, 10 mol%), and an oxidant (e.g., K₂S₂O₈, 2.0 equiv) in a suitable solvent like DMSO.

  • Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the C3-arylated product.

References

  • Kwon, Y.-J., & Kim, W.-S. (2022). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • MDPI. (2016). 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • ResearchGate. (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. [Link]

  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • National Center for Biotechnology Information. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • National Center for Biotechnology Information. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. [Link]

  • ACS Publications. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N -Alkylation of 2-Pyridones in Water. [Link]

  • ACS Publications. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Royal Society of Chemistry. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • Semantic Scholar. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. [Link]

  • Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Royal Society of Chemistry. (n.d.). Direct intermolecular C–H arylation of unactivated arenes with aryl bromides catalysed by 2-pyridyl carbinol. [Link]

  • National Center for Biotechnology Information. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025). Bromide-Catalyzed Site-Selective C-H Selenylation of Pyridones With Se Powder and Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. [Link]

  • ACS Publications. (2016). Recent Advances in C–H Functionalization. [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]

  • ResearchGate. (n.d.). Functionalizations at the 2-pyridone ring beyond C3-selectivity. [Link]

  • Royal Society of Chemistry. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • Royal Society of Chemistry. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N -oxides with Potassium Aryl- and Heteroaryltrifluoroborates. [Link]

  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • Unipd. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. [Link]

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks. [Link]

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stability of 3-Bromo-1-isobutylpyridin-2(1H)-one under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Conditional Stability

Status: Conditionally Stable

3-Bromo-1-isobutylpyridin-2(1H)-one is a robust intermediate, widely utilized as the scaffold for Lixivaptan (VPA-985) synthesis.[1][2] However, its stability in basic media is not absolute .[1][2] It exhibits a dichotomy of reactivity:

  • Ring Stability: The 2-pyridone core is aromatic and highly resistant to hydrolytic ring-opening, unlike non-aromatic lactams.[1][2]

  • Substituent Instability: The C3-Bromine atom is activated by the adjacent carbonyl, making it susceptible to Nucleophilic Aromatic Substitution (

    
    )  by strong nucleophiles (like hydroxide) at elevated temperatures.[1]
    

Operational Rule of Thumb:

  • Safe: Inorganic carbonates (

    
    , 
    
    
    
    ) at reflux; Aqueous NaOH/KOH at
    
    
    .[1][2]
  • Risk: Strong hydroxide bases (

    
     NaOH) at reflux (
    
    
    
    ), which triggers
    
    
    displacement of bromine.[1][2]

Mechanistic Insight: The "Why" Behind the Instability

To troubleshoot yield losses or impurities, you must understand the competition between the molecule's aromatic stability and its electrophilic sites.[2]

Degradation Pathway Analysis

The primary degradation route is not ring opening (hydrolysis of the amide bond) but rather the displacement of the bromine atom.

G cluster_0 Key Risk: SNAr Mechanism Start 3-Bromo-1-isobutyl pyridin-2(1H)-one Intermediate Meisenheimer-like Complex Start->Intermediate Strong Base (OH-) High Temp Product_Stable No Reaction (Product Intact) Start->Product_Stable Mild Base (K2CO3) < 100°C Product_Degraded 3-Hydroxy-1-isobutyl pyridin-2(1H)-one (Polar Impurity) Intermediate->Product_Degraded -Br (Elimination)

Figure 1: The primary degradation pathway is Nucleophilic Aromatic Substitution (


), where hydroxide displaces bromine.[1] Ring opening is kinetically disfavored due to aromaticity.
Chemical Causality
  • Activation: The carbonyl group at C2 withdraws electron density, making the C3 position electrophilic.[2]

  • Leaving Group: Bromine is a good leaving group.[1][2]

  • Nucleophile: Hydroxide (

    
    ) is a hard, strong nucleophile.[1][2]
    
  • Result: Under forcing conditions,

    
     attacks C3, displacing Br to form the 3-hydroxy  derivative (a phenol-like impurity).[1][2] This impurity is often polar and difficult to purge.[1][2]
    

Troubleshooting Guide

Use this matrix to diagnose issues during synthesis or workup.

Scenario A: "I see a new polar spot on TLC/LCMS after basic workup."
Possible Cause Diagnostic Check Corrective Action

Hydrolysis
Check LCMS for Mass = [M-Br+OH]. Shift from ~230 amu to ~167 amu.Lower Temperature: Do not heat the aqueous basic layer above 40°C. Switch Base: Use

instead of NaOH for quenching.
Emulsion Formation The isobutyl group is lipophilic, but the lactam is polar.Brine Wash: Saturate the aqueous phase with NaCl to force separation. Filter: Check for fine precipitates stabilizing the emulsion.
Scenario B: "My Suzuki Coupling failed/stalled (Base: or )."
Possible Cause Diagnostic Check Corrective Action
Catalyst Poisoning Is the solution turning black/precipitating early?Degas Solvents: 2-pyridones can chelate Pd; oxygen exacerbates deactivation.[1][2] Ensure rigorous inert atmosphere.
Hydrolytic Debromination Is the 3-Hydroxy impurity forming instead of the coupled product?Solvent Switch: Avoid pure water. Use Dioxane/Water (4:1) or Toluene.[1][2] The organic co-solvent protects the C-Br bond from direct solvation by hydroxide.

Validated Stress-Test Protocol

Before scaling up a reaction involving this intermediate (e.g., Lixivaptan synthesis), perform this stress test to define your "Safe Operating Window."

Objective

Determine the


 (Maximum Temperature) and 

for your specific solvent system.
Reagents
  • Substrate: this compound (100 mg)

  • Solvent: Your target reaction solvent (e.g., DMF, Toluene, or THF)[1][2]

  • Base: The base intended for use (e.g., 2M NaOH or solid

    
    )
    
Workflow
  • Preparation: Dissolve substrate in solvent (10 vol).

  • Control: Take a 50 µL aliquot, dilute in MeCN (Sample

    
    ).
    
  • Stress Condition 1 (Mild): Add Base. Stir at 25°C for 2 hours.

    • Check: Analyze by HPLC.[1][2][3] If stable (>99%), proceed.

  • Stress Condition 2 (Thermal): Heat to 60°C for 2 hours.

    • Check: Analyze by HPLC.[1][2][3] Look for des-bromo (reduction) or hydroxy (substitution) peaks.[1][2]

  • Stress Condition 3 (Reflux): Heat to Reflux (or 100°C) for 1 hour.

    • Critical: This is where

      
       usually occurs with strong bases.[1][2]
      
Decision Logic

Logic Start HPLC Result after Stress Test Clean >99% Purity No new peaks Start->Clean Impurity New Peak Detected Start->Impurity Action1 Process Safe Proceed to Scale-up Clean->Action1 Identify Identify Impurity (LCMS) Impurity->Identify Action2 Change Base to Carbonate/Phosphate Identify->Action2 Peak = 3-Hydroxy Action3 Reduce Temp or Water Content Identify->Action3 Peak = Ring Open (Rare)

Figure 2: Decision tree for optimizing process conditions based on stress-test data.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to quench a reaction containing this intermediate? A: Yes, but keep it cold (


) and brief. Long exposure to NaOH at room temperature can lead to slow degradation.[1][2] We recommend using saturated 

or

for a safer quench.[1][2]

Q: Is the N-isobutyl group stable to hydrolysis? A: Yes. The N-alkyl bond is extremely stable.[1] Dealkylation requires forcing conditions (e.g., HBr/AcOH or oxidative cleavage) and will not occur under standard basic hydrolysis conditions.[1][2]

Q: Why is the 3-position so reactive compared to the 5-position? A: The 3-position is ortho to the carbonyl (electron-withdrawing), making it highly electrophilic.[1] The 5-position is meta-like relative to the carbonyl and para-like relative to the nitrogen lone pair, making it less susceptible to nucleophilic attack.

References

  • Lixivaptan Process Development

    • Albright, J. D., et al. "Process Development of Lixivaptan (VPA-985): A Vasopressin V2 Receptor Antagonist."[1][2] Organic Process Research & Development, 2003, 7(6), 866–872.[1][2]

    • Context: Describes the synthesis of the this compound intermediate via alkylation and its subsequent stability in coupling reactions.
    • [1]

  • Reactivity of 2-Pyridones

    • Katritzky, A. R., et al.[1][2] "The Chemistry of 2-Pyridones." Advances in Heterocyclic Chemistry.

    • Context: General review confirming the aromaticity of 2-pyridones and their resistance to ring-opening compared to lactams.[1][2]

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F.[1][2] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16.[1][2]

    • Context: Foundational text explaining the activation of halogens ortho to carbonyls/nitro groups.

Disclaimer: This guide is intended for research and development purposes only. All experimental procedures should be conducted in accordance with site-specific safety protocols and MSDS requirements.

Sources

removing trace metal impurities from 3-bromo-1-isobutylpyridin-2(1H)-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity & Process Optimization Subject: Trace Metal Removal from 3-bromo-1-isobutylpyridin-2(1H)-one (Intermediate #88-B) Ticket ID: TSC-2024-MET-09 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with persistent trace metal impurities (likely Pd, Cu, or Fe) in your batch of This compound . This intermediate poses a unique challenge: the pyridinone motif acts as a bidentate ligand (via the carbonyl oxygen and the ring system), effectively "locking" metals into the product and resisting standard aqueous washes.

This guide moves beyond basic extraction. We utilize chelation thermodynamics and solid-supported scavenging to break these metal-ligand bonds without degrading your sensitive alkyl-bromide functionality.

Module 1: Diagnostic & Compliance (The "Is It Clean?" Phase)

Before initiating cleanup, you must define your target limits based on the downstream application.

Regulatory Thresholds (ICH Q3D Guidelines) If this intermediate is for a GMP drug substance, you must meet these Permitted Daily Exposure (PDE) limits.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Common Source in Pyridinone Synthesis
Palladium (Pd) 2B10010Cross-coupling catalyst residue
Copper (Cu) 33000300Ullmann/Chan-Lam N-alkylation catalysts
Nickel (Ni) 2A20020Hydrogenation catalysts or reactor leaching
Iron (Fe) 3--Lewis acid bromination catalysts

Quick Diagnostic Checks:

  • Visual Cue: A greenish/blue tint usually indicates Copper (Cu) contamination. Dark grey/black particulates suggest colloidal Palladium (Pd).

  • The "False Positive" Trap: Standard colorimetric tests (like sodium sulfide drops) often fail with pyridinones because the product itself sequesters the metal, preventing the color reagent from reacting. Rely on ICP-MS or ICP-OES.

Module 2: Scavenging Protocols (The "Cleanup" Phase)

We recommend Solid-Supported Scavengers over activated carbon. Carbon often adsorbs the lipophilic isobutyl group, leading to yield losses of 10-15%. Functionalized silica is more selective.

Protocol A: Palladium (Pd) Removal

Best for: Residues from Pd-catalyzed reactions or contaminated starting materials.

The Science: The sulfur atoms in Thiol/TMT scavengers form a soft-soft interaction with Pd(II) or Pd(0) that is thermodynamically stronger than the pyridinone-Pd coordination.

  • Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes). Avoid MeOH if possible, as it can compete for binding sites.

  • Loading: Add SiliaMetS® Thiol or MP-TMT resin.

    • Dosage: 4 equivalents relative to the residual metal content (if known). If unknown, use 10 wt% relative to the mass of the intermediate.

  • Incubation: Heat to 50°C for 4 hours .

    • Why Heat? Metal-pyridinone complexes are kinetically stable. Heat provides the activation energy to dissociate the metal, allowing the scavenger to capture it.

  • Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.

  • Result: The filtrate should be clear.

Protocol B: Copper (Cu) Removal

Best for: Cleanup after Cu-catalyzed N-alkylation or bromination.

The Science: Copper is a borderline acid. It binds strongly to nitrogenous bases. We need a chelating scavenger (Diamine) rather than a simple thiol.

  • Dissolution: Dissolve crude intermediate in DCM (Dichloromethane).

  • Loading: Add SiliaMetS® Diamine or Imidazole functionalized silica (10-15 wt%).

  • Add Additive: Add 1% (v/v) Acetic Acid .

    • Critical Step: The acid protonates the pyridinone nitrogen/oxygen slightly, weakening the Cu-product bond and "pushing" the metal onto the scavenger.

  • Stirring: Agitate at Room Temperature for 12 hours.

  • Workup: Filter and wash the resin with DCM. Wash the organic filtrate once with 5% NaHCO3 to remove the acetic acid.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your specific contamination profile.

MetalScavengingStrategy Start Crude this compound Analyze ICP-MS Analysis Start->Analyze Decision Identify Dominant Metal Analyze->Decision Pd_Route Palladium (Pd) Detected Decision->Pd_Route High Pd Cu_Route Copper (Cu) Detected Decision->Cu_Route High Cu Fe_Route Iron (Fe) / Ni Detected Decision->Fe_Route High Fe/Ni Scav_Pd Add SiliaMetS® Thiol / TMT Solvent: THF @ 50°C Pd_Route->Scav_Pd Scav_Cu Add Diamine / Imidazole Silica Solvent: DCM + 1% AcOH Cu_Route->Scav_Cu Scav_Fe Chelating Wash (EDTA or Citric Acid) Fe_Route->Scav_Fe Filter Filter (0.45 µm) Scav_Pd->Filter Scav_Cu->Filter Scav_Fe->Filter Final Pure Intermediate (< 10 ppm metals) Filter->Final

Caption: Figure 1. Decision matrix for selecting the optimal scavenging protocol based on specific metal contaminants in the pyridinone intermediate.

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, but my yield dropped by 20%. Why? A: The isobutyl group on your molecule makes it lipophilic (greasy). Activated carbon is non-selective; it adsorbs hydrophobic organic molecules alongside the metal catalysts.

  • Fix: Switch to functionalized silica scavengers . They rely on specific ligand-metal interactions (chemical affinity) rather than surface adsorption (physical affinity), preserving your product yield.

Q2: The scavenger worked for Pd, but I still have 50 ppm. How do I get to <10 ppm? A: This is likely an equilibrium issue.

  • Strategy: Perform a "Double Pass." Filter off the first batch of scavenger and add a fresh load (5 wt%).

  • Alternative: If you are using THF, try adding a small amount of DMSO (5%) . DMSO helps solvate the Pd clusters, making them more accessible to the scavenger pores.

Q3: Can I just crystallize the product to remove the metal? A: Crystallization is risky for pyridinones. Because the molecule coordinates metals, the metal complex often co-crystallizes with the pure product, or worse, forms the crystal lattice nucleus. Scavenging in solution prior to crystallization is the only way to ensure the lattice remains pure.

Q4: My product is turning green during the workup. What is happening? A: This is the classic "Copper-Pyridinone" complex. If you used a copper catalyst (or if your reagents were contaminated), the Cu(II) is coordinating to the carbonyl oxygen and the nitrogen.

  • Fix: Use the Protocol B (Diamine + Acetic Acid) described above. The acid is crucial to break this specific green complex.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.[1][2] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions for Pharmaceutical Industry. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1-isobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-1-isobutylpyridin-2(1H)-one, a substituted pyridinone derivative relevant in synthetic chemistry and drug discovery. Structural elucidation is paramount for confirming the identity and purity of novel compounds. NMR spectroscopy stands as the cornerstone technique for this purpose, offering unambiguous structural information through the analysis of chemical shifts, coupling constants, and signal integration.[1] This document moves beyond a simple data report, offering a predictive analysis based on foundational chemical principles and spectral data from analogous structures. We will compare its expected spectral features with its precursor, 3-Bromo-2-hydroxypyridine, to highlight the impact of N-alkylation. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, ensuring researchers can generate high-fidelity, reproducible data.

Predicted Spectral Analysis of this compound

The molecular structure is the primary determinant of the resulting NMR spectrum. For clarity, we will dissect the molecule into two key fragments: the 3-bromo-pyridinone ring and the N-isobutyl substituent . The predicted spectra are based on analysis of similar chemical environments found in related molecules and established chemical shift principles.[2][3]

Caption: Structure of this compound with atom labeling.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show four distinct groups of signals: three from the pyridinone ring protons and four from the isobutyl chain protons.

Assigned ProtonPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H6 ~7.3 - 7.5Doublet of doublets (dd)1HJ ≈ 7.0, 2.0Located adjacent to the electron-withdrawing nitrogen and coupled to both H5 and H4 (long-range).
H4 ~7.1 - 7.3Doublet of doublets (dd)1HJ ≈ 7.0, 2.0Deshielded by the adjacent bromine and coupled to H5 and H6 (long-range).
H5 ~6.1 - 6.3Triplet (t) or dd1HJ ≈ 7.0Located between two carbons and coupled to both H4 and H6. Expected to be the most upfield of the ring protons.
Hα (-NCH₂-) ~3.8 - 4.0Doublet (d)2HJ ≈ 7.5Deshielded by the adjacent nitrogen atom. Coupled to the single Hβ proton.
Hβ (-CH-) ~2.0 - 2.3Multiplet (m)1H-Coupled to the two Hα protons and the six Hγ protons, resulting in a complex multiplet.
Hγ (-CH₃) ~0.9 - 1.1Doublet (d)6HJ ≈ 6.5Chemically equivalent methyl protons coupled to the Hβ proton. Appears in the typical aliphatic upfield region.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display eight unique carbon signals, as there is no molecular symmetry.

Assigned CarbonPredicted Shift (δ, ppm)Rationale
C2 (C=O) ~160 - 165The carbonyl carbon is highly deshielded and appears furthest downfield.[2]
C6 ~140 - 145Olefinic carbon adjacent to nitrogen, expected to be significantly downfield.
C4 ~135 - 140Olefinic carbon deshielded by the adjacent bromine atom.
C5 ~115 - 120Olefinic carbon, expected to be the most upfield of the ring sp² carbons.
C3 (C-Br) ~100 - 105Carbon directly attached to bromine, shows a characteristic upfield shift compared to other sp² carbons due to the heavy atom effect.
Cα (-NCH₂-) ~55 - 60Aliphatic carbon directly attached to the electronegative nitrogen atom.
Cβ (-CH-) ~28 - 32Typical chemical shift for a methine carbon in an isobutyl group.[4]
Cγ (-CH₃) ~19 - 22Equivalent methyl carbons, appearing in the far upfield aliphatic region.[4][5]

Comparison with an Alternative: 3-Bromo-2-hydroxypyridine

To fully appreciate the spectral contribution of the N-isobutyl group, a comparison with its precursor, 3-Bromo-2-hydroxypyridine, is instructive. This compound exists in a tautomeric equilibrium with 3-bromo-2(1H)-pyridone.[6] In solution, the pyridone form typically predominates.

  • ¹H NMR Differences : The most significant difference is the absence of signals corresponding to the isobutyl group (Hα, Hβ, Hγ). Instead, a broad singlet corresponding to the N-H proton would be observed, typically in the range of 10-13 ppm, although its position and appearance are highly dependent on solvent and concentration. The chemical shifts of the ring protons (H4, H5, H6) would be similar but not identical, as the electronic environment is slightly altered.[7]

  • ¹³C NMR Differences : The spectrum of 3-Bromo-2-hydroxypyridine would show only five signals for the pyridinone ring. The signals for Cα, Cβ, and Cγ would be absent. This clean comparison allows for unambiguous assignment of the isobutyl resonances.

Experimental Protocols

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. The following sections detail a self-validating workflow.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer instrument 4. Insert & Lock (Lock on CDCl₃ signal) transfer->instrument shim 5. Shim Instrument (Optimize magnetic field homogeneity) instrument->shim acquire 6. Acquire Spectra (¹H and ¹³C experiments) shim->acquire fourier 7. Fourier Transform (Convert FID to spectrum) acquire->fourier phase 8. Phase Correction (Adjust peak shapes) fourier->phase integrate 9. Integrate & Analyze (Determine structure) phase->integrate

Caption: A standardized workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh the appropriate amount of this compound into a clean, dry vial.

    • For ¹H NMR: 5-10 mg

    • For ¹³C NMR: 20-30 mg

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton signal at ~7.26 ppm, which is unlikely to overlap with analyte signals.[8][9][10]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any insoluble impurities, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Parameters

These parameters are provided for a typical 400 MHz spectrometer and may require minor adjustments based on the specific instrument.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

  • Number of Scans: 16 (can be increased for dilute samples).

  • Relaxation Delay (d1): 2.0 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate integration.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Reference: The residual CHCl₃ signal should be calibrated to 7.26 ppm.[9][10]

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker systems).

  • Number of Scans: 1024 or more. A higher number of scans is necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time: ~1.5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Reference: The CDCl₃ triplet signal should be calibrated to 77.16 ppm.[10]

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a unique spectral fingerprint essential for its unambiguous identification. The predicted chemical shifts and coupling patterns for both the pyridinone ring and the N-isobutyl substituent are distinct and readily assignable. By comparing this data with that of its N-unsubstituted analogue and adhering to the rigorous experimental protocols outlined herein, researchers in synthetic and medicinal chemistry can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Merck Millipore. (n.d.). NMR Solvents.
  • American Chemical Society. (2021, February 12). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). N-Isobutyl-2(E),6(Z),8(E)-decatrienamide - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X.
  • PubChem. (n.d.). 3-Bromo-2-hydroxypyridine.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone.
  • ChemicalBook. (n.d.). Isobutylbenzene(538-93-2) 13C NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of 1-iodo-2-methylpropane.
  • ResearchGate. (n.d.). ¹³C CP/MAS NMR spectra of isobutane‐1‐¹³C (a–e) and isobutane‐2‐¹³C....
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Organic Syntheses. (n.d.). Isobutyl bromide.
  • Journal of the Korean Chemical Society. (n.d.). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-isopropylpyridin-2(1H)-one.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

Bioactivity & SAR Analysis: N-Isobutyl vs. N-Isopropyl Pyridone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-Isobutyl vs. N-Isopropyl substituted pyridones , focusing on their bioactivity profiles, structure-activity relationships (SAR), and synthesis strategies.

Executive Summary: The Substituent Effect

In medicinal chemistry, the optimization of the N-substituent on the pyridone scaffold is a critical "fine-tuning" step.[1] While both isobutyl and isopropyl groups are hydrophobic alkyl residues, their impact on bioactivity diverges significantly due to steric topology and metabolic liability .

  • N-Isopropyl (

    
    -branched):  Introduces immediate steric bulk proximal to the lactam carbonyl.[1] This often rigidifies the core conformation and can block metabolic N-dealkylation, but may reduce binding affinity if the pocket is narrow.[1]
    
  • N-Isobutyl (

    
    -branched):  Extends the lipophilic reach.[1] It provides a "flexible hinge" allowing the terminal methyls to access deeper hydrophobic pockets.[1] However, the exposed methylene (
    
    
    
    -CH2) is a more accessible site for oxidative metabolism (CYP450).

This guide compares these two motifs across androgen receptor modulation and antimicrobial efficacy.[1]

Structural & Mechanistic Comparison

The choice between isobutyl and isopropyl is rarely arbitrary; it is a decision between conformational locking (isopropyl) and hydrophobic reach (isobutyl).

FeatureN-Isopropyl (2-propyl)N-Isobutyl (2-methylpropyl)
Structure -CH(CH3)2-CH2-CH(CH3)2
Branching Point

-Carbon (Directly on N)

-Carbon (One CH2 spacer)
Steric Effect High proximal bulk; impacts planarity.[1]Low proximal bulk; high distal bulk.[1]
Lipophilicity (

LogP)
Base Value+0.5 (approx. due to extra CH2)
Metabolic Risk Lower (Steric shield of

-H)
Higher (Accessible

-CH2)
Rotational Freedom Restricted (Bond rotation hindered)Flexible (Free rotation of N-C bond)
Mechanism of Action: The "Steric Anchor" Hypothesis

In 2-pyridone signaling molecules, the carbonyl oxygen is a key hydrogen bond acceptor.[1] The N-substituent dictates the orientation of this acceptor.[1]

  • Isopropyl: The bulky gem-dimethyl group forces the substituent out of plane or locks the pyridone ring into a specific orientation within the active site, potentially enhancing selectivity.[1]

  • Isobutyl: The methylene spacer acts as a pivot, allowing the terminal isopropyl head to "wiggle" into hydrophobic sub-pockets without distorting the core binding mode.

Case Study: Androgen Receptor (AR) Modulation

A pivotal study on dihydropyridones as Androgen Receptor modulators provides direct head-to-head data.[1]

Study Context: Development of non-steroidal AR antagonists for prostate cancer. Scaffold: 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Comparative Bioactivity Data (Inhibition at 5 M)
Compound IDN-SubstituentPSA mRNA Inhibition (%)TMPRSS2 mRNA Inhibition (%)Interpretation
(±)-2d Isopropyl ~85% ~80% High potency; optimal steric fill.[1]
(±)-2e Isobutyl ~82%~75%Comparable, slightly lower efficacy.[1]
(±)-2a Phenyl~88%~85%Aromatic stacking slightly favored.[1]
(±)-2c Methyl<40%<30%Too small ; lacks hydrophobic interaction.[1]

Data synthesized from SAR studies on dihydropyridones (Source: PMC7574383).

Analysis: The Isopropyl derivative ((±)-2d) outperformed the Methyl analog significantly, proving that hydrophobic bulk is essential. However, it was equipotent to the Isobutyl analog. This suggests the binding pocket is large enough to accommodate the extra length of the isobutyl group, but the proximal bulk of the isopropyl group does not sterically clash with the receptor walls.

Experimental Protocols

To ensure reproducibility, we utilize a self-validating Regioselective N-Alkylation Protocol . Pyridones are ambident nucleophiles (N- vs. O-alkylation); this protocol favors N-alkylation using a "soft" base and polar aprotic solvent.[1]

Protocol A: Synthesis of N-Alkyl-2-Pyridones

Objective: Selective synthesis of N-isopropyl and N-isobutyl-2-pyridone.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)[1]

  • Alkyl Halide: 2-Bromopropane (Isopropyl) OR 1-Bromo-2-methylpropane (Isobutyl) (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Note: Use Cs2CO3 for faster rates with hindered halides.[1]
    
  • Solvent: DMF (Dry, 0.5 M concentration)

Workflow:

  • Activation: Charge a flame-dried flask with 2-hydroxypyridine and

    
     in DMF. Stir at 60°C for 30 min to generate the pyridone anion.
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

    • Critical Step: For Isopropyl bromide , increase temperature to 80°C due to secondary halide steric hindrance (elimination is a side reaction).

    • For Isobutyl bromide , maintain 60°C.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). N-alkyl product is typically more polar than O-alkyl byproduct.[1]

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1]

  • Validation:

    
    -NMR is mandatory.[1]
    
    • N-Alkyl: Ring protons shift downfield; N-CH signal appears ~4.0-5.0 ppm.[1]

    • O-Alkyl: O-CH signal appears ~5.0-5.5 ppm.[1]

Protocol B: Antimicrobial Microdilution Assay (MIC)

Objective: Compare potency against S. aureus (Gram-positive model).

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.[1]
  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213).[1]
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]

    • Control: Pirfenidone (negative control for antimicrobial), Ciprofloxacin (positive control).

Visualization of Signaling & Synthesis

Diagram 1: SAR Logic & Steric Topology

This diagram illustrates the decision tree for choosing between Isopropyl and Isobutyl based on the target pocket characteristics.[1]

SAR_Logic Start Pyridone Scaffold Optimization Decision Target Pocket Analysis Start->Decision DeepPocket Deep / Narrow Pocket Decision->DeepPocket Requires Reach ShallowPocket Shallow / Wide Pocket Decision->ShallowPocket Requires Bulk Isobutyl N-Isobutyl (Beta-Branched) High Lipophilicity Flexible Reach DeepPocket->Isobutyl Isopropyl N-Isopropyl (Alpha-Branched) Conformational Lock Metabolic Shield ShallowPocket->Isopropyl Outcome1 Outcome: Enhanced Hydrophobic Interaction Isobutyl->Outcome1 Outcome2 Outcome: Improved Metabolic Stability Isopropyl->Outcome2

Caption: SAR Decision Tree illustrating the steric and functional trade-offs between N-isobutyl and N-isopropyl substituents.

Diagram 2: Synthetic Pathway (N-Alkylation)

Visualizing the critical divergence in synthesis conditions.[1]

Synthesis_Flow Reactants 2-Hydroxypyridine + K2CO3/DMF Intermediate Pyridone Anion (Ambident Nucleophile) Reactants->Intermediate PathA Path A: Isobutyl Bromide (Primary Halide) Intermediate->PathA PathB Path B: Isopropyl Bromide (Secondary Halide) Intermediate->PathB CondA 60°C, 4h SN2 Mechanism PathA->CondA CondB 80°C, 12h Slow SN2 / Competing E2 PathB->CondB ProductA N-Isobutyl-2-pyridone (High Yield) CondA->ProductA ProductB N-Isopropyl-2-pyridone (Moderate Yield) CondB->ProductB

Caption: Reaction workflow highlighting the kinetic differences between primary (isobutyl) and secondary (isopropyl) alkylation.

References

  • Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. Bioorganic & Medicinal Chemistry, 2020.[1] Link

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 2022. Link

  • Alkyl Tail Variation on Chalcone-Based Quaternary Pyridinium Salts as Rule-of-Thumb for Antimicrobial Activity. Pharmaceuticals, 2023.[1] Link

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones. Journal of Physical Chemistry B, 2021.[1] Link

  • Discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents. Journal of Medicinal Chemistry, 2011.[1][2] Link

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A Comparative Guide to Reference Standards for the Quality Control of 3-Bromo-1-isobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is not merely a matter of procedural compliance; it is the bedrock of reproducible and reliable results. The compound 3-Bromo-1-isobutylpyridin-2(1H)-one, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry as versatile scaffolds and intermediates. Ensuring the quality, purity, and identity of such a starting material is paramount to prevent the costly propagation of errors through a synthetic sequence or biological assay.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust quality control (QC) of this compound. Moving beyond a simple listing of specifications, we will explore the causality behind the selection of analytical techniques, offering field-proven insights into establishing a self-validating QC system.

The Hierarchy of Reference Standards: Establishing a Metrological Foundation

The term "reference standard" is not monolithic. Its value and application in a QC workflow are defined by its traceability and certification. For pharmaceutical applications, standards are generally categorized into a hierarchy, each serving a distinct purpose.

  • Primary Pharmacopoeial Standards: These are the highest-order standards, established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[1] They are used to calibrate secondary standards and are considered definitive in cases of dispute. While a specific monograph for this compound is unlikely to exist unless it becomes part of a marketed drug, the principles these pharmacopoeias establish for related substances and analytical method validation are the gold standard.

  • Certified Reference Materials (CRMs) / Secondary Standards: These are standards whose property values are certified by a technically valid procedure and are accompanied by a certificate. They are produced in accordance with standards like ISO 17034 and ISO/IEC 17025 and are traceable to primary standards. For a compound like this compound, a commercially available CRM would be the ideal choice for routine QC, offering a cost-effective and convenient alternative to preparing in-house standards.

  • In-house Working Standards: This is a well-characterized batch of the material that is qualified against a primary or secondary standard. It is then used for routine day-to-day analysis. The qualification process for an in-house standard must be rigorous and well-documented, employing a suite of orthogonal analytical techniques.

A Multi-Technique Approach for Comprehensive Quality Assessment

No single analytical technique can provide a complete picture of a compound's quality. A robust QC strategy relies on the orthogonal application of both chromatographic and spectroscopic methods to assess purity, confirm identity, and identify potential impurities.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the principal technique for determining the purity of non-volatile organic compounds. Its strength lies in its ability to separate the main compound from structurally similar impurities and degradation products.[2]

Causality in Method Development: The choice of a reversed-phase (RP-HPLC) method is logical for this moderately polar molecule. A C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is selected to achieve optimal retention and resolution. UV detection is suitable due to the presence of the pyridinone chromophore. The principles for adapting methods for related compounds, such as 3-Bromoisonicotinohydrazide, are directly applicable here.[3]

Table 1: Comparison of Exemplary HPLC-UV Methods for Purity Determination

ParameterMethod A: High-Throughput ScreeningMethod B: High-Resolution Impurity ProfilingRationale for Selection
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmMethod A prioritizes speed. Method B prioritizes resolving power for complex impurity profiles, as allowed under USP <621> guidelines for method modification.[4]
Mobile Phase A 0.1% Formic Acid in Water0.05 M Potassium Phosphate, pH 3.0Formic acid is MS-compatible and provides good peak shape.[5] A phosphate buffer offers stronger pH control for maximum reproducibility in a validated method.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B in 5 minutes10% to 85% B in 30 minutesA rapid gradient is sufficient for a quick purity check. A longer, shallower gradient is essential for separating closely eluting isomers or by-products.
Flow Rate 0.5 mL/min1.0 mL/minAdjusted for column dimensions to maintain optimal linear velocity.
Detection UV at ~270 nm (λmax)UV at 270 nm and 220 nmThe λmax should be empirically determined.[3] Using a second, lower wavelength can help detect impurities that lack the main chromophore.
Injection Vol. 2 µL10 µLProportional to column volume to avoid band broadening.[6]
Spectroscopic Techniques: Unambiguous Structural Confirmation

While HPLC determines purity, it does not confirm identity. Spectroscopic methods are essential for verifying that the main peak is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules.[7]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the CH₂ attached to the nitrogen) and characteristic signals for the three protons on the pyridinone ring.[7][8]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Quantitative NMR (qNMR): Can be used as a primary method for determining the concentration of the analyte without the need for a separate reference standard of the same compound, by comparing the integral of an analyte signal to that of a certified internal standard.[9]

Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a critical identity check.

  • Key Feature: A crucial diagnostic feature for this molecule is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.[10] This provides a highly confident confirmation of the presence of a single bromine atom in the molecule.

Anticipating and Controlling Impurities

A Senior Scientist's experience dictates a proactive approach to quality control. Understanding the synthetic route allows one to anticipate potential impurities, which can then be specifically targeted during analysis.[11]

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: e.g., 1-isobutylpyridin-2(1H)-one.

  • Isomeric Byproducts: e.g., 5-Bromo-1-isobutylpyridin-2(1H)-one.

  • Over-brominated Species: e.g., 3,5-Dibromo-1-isobutylpyridin-2(1H)-one.

  • Residual Solvents and Reagents: From the reaction and purification steps.[12]

Table 2: Analytical Strategy for Targeted Impurity Detection

Potential ImpurityTypePrimary Detection MethodConfirmatory Method
1-isobutylpyridin-2(1H)-oneStarting MaterialHPLC-UV (will likely have a different retention time)MS (different MW)
5-Bromo-1-isobutylpyridin-2(1H)-oneIsomerHPLC-UV (may require high-resolution method)¹H NMR (different aromatic proton splitting pattern)
3,5-Dibromo-1-isobutylpyridin-2(1H)-oneByproductHPLC-UVMS (different MW and Br₂ isotopic pattern)
Residual PyridineReagent/SolventGC-MS (for volatile impurities)-

Integrated Quality Control Workflow and Experimental Protocols

A systematic workflow ensures that every batch of material is evaluated consistently.

QC Workflow Diagram

QC_Workflow cluster_receipt Batch Receipt & Initial Checks cluster_analysis Analytical Testing cluster_decision Disposition A Sample Receipt B Visual & Physical Inspection A->B C HPLC-UV Purity Assay (Method A) B->C Purity > 95%? D Spectroscopic ID (NMR & MS) C->D Yes E High-Resolution HPLC (Method B) C->E No / Impurities > 0.5% F Data Review & Comparison to Spec D->F E->F G Release for Use F->G Pass H Reject Batch F->H Fail

Caption: Integrated workflow for quality control of incoming this compound.

Protocol 1: HPLC-UV Purity and Assay

This protocol outlines a general procedure for determining purity using the high-resolution method (Method B) described in Table 1.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested (the "test article") at the same concentration as the working standard using the same diluent.[3]

  • Chromatographic System: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

  • System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Calculation: Calculate the purity of the sample by area percent (assuming all impurities have a similar response factor at the chosen wavelength). For an assay against a reference standard, use the following formula: Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Protocol 2: Sample Preparation for NMR and MS
  • NMR Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • MS Sample Preparation (Direct Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be compatible with the ionization source (e.g., Electrospray Ionization - ESI). Infuse the solution directly into the mass spectrometer.

Final Comparison and Recommendations

Table 3: Comparative Summary of QC Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Purity Assessment, AssayExcellent for separating impurities; highly quantitative; robust and reliable.Does not provide definitive structural information; requires a reference standard for assay.
¹H / ¹³C NMR Identity ConfirmationProvides detailed structural map of the molecule; can identify and quantify impurities if signals are resolved.[9]Lower sensitivity than HPLC; can be complex to interpret with mixtures.
Mass Spec (MS) Identity ConfirmationConfirms molecular weight; highly sensitive; bromine isotopic pattern is a definitive marker.[10]Not inherently quantitative without an isotopic internal standard; provides limited structural information on its own.
GC-MS Volatile ImpuritiesExcellent for identifying and quantifying residual solvents and volatile reagents.[12]Not suitable for the non-volatile main analyte.

Recommendation:

For comprehensive and trustworthy quality control of this compound, a two-tiered approach is essential:

  • Routine QC: For each new batch, HPLC-UV should be used for purity determination against a qualified reference standard. This provides the primary quantitative measure of quality.

  • Identity Confirmation & Initial Qualification: The identity of every new batch must be confirmed by Mass Spectrometry (verifying molecular weight and bromine isotope pattern) and ¹H NMR (verifying the full chemical structure). These techniques are also critical for the initial qualification of an in-house working standard.

By integrating these chromatographic and spectroscopic techniques, researchers can establish a self-validating system that ensures the quality of their starting materials, thereby safeguarding the integrity of their scientific and development endeavors.

References

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  • Pervaiz, M., Alqahtani, A., Alsalme, A., et al. "Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors". MDPI. [Link]

  • Barry, K. B., Smith, C. R., & Mueller, G. A. "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9". PMC. [Link]

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  • Johnson, K. L., Johnson, S. B., & Bach, S. B. H. "An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis". RSC Publishing. [Link]

  • Kaleemullah, T., et al. "Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists". Der Pharma Chemica. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Characterization of 3-Bromo-2-Pyridone Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Versatile Heterocycle

3-Bromo-2-pyridone is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures. Its value stems from its dual chemical nature, existing in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.[1] This duality, however, presents a significant challenge in synthetic applications. Reactions such as alkylations, and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura and Buchwald-Hartwig) can proceed through multiple pathways, often yielding a mixture of the desired product and structurally similar byproducts.

For researchers, scientists, and drug development professionals, the ability to rapidly and unambiguously distinguish between these products is not merely a matter of academic curiosity—it is a prerequisite for process optimization, scalability, and regulatory compliance. The formation of an unintended O-alkylated isomer instead of the desired N-alkylated product, or the prevalence of a hydrodehalogenated side product, can drastically alter the biological activity and pharmacokinetic profile of a target molecule.

This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of byproducts arising from common reactions of 3-bromo-2-pyridone. By explaining the causality behind spectral differences and providing field-proven protocols, this document serves as a practical resource for navigating the complexities of pyridone chemistry.

Part 1: Spectroscopic Fingerprint of the Starting Material: 3-Bromo-2-pyridone

Before analyzing reaction outcomes, establishing a baseline characterization of the starting material is critical. 3-Bromo-2-pyridone (more formally 3-bromo-2(1H)-pyridinone) primarily exists in the pyridone form in most common solvents and in the solid state.[1] Its key spectral features are summarized below.

Table 1: Summary of Spectroscopic Data for 3-Bromo-2(1H)-pyridone

TechniqueFeatureObserved DataRationale & Interpretation
¹H NMR Pyridine Protonsδ ≈ 7.87 (dd, H6), 7.49 (dd, H4), 6.24 (t, H5) ppm (in CDCl₃)[2][3]The three protons on the pyridone ring exhibit a characteristic splitting pattern. The downfield shifts are typical for protons on an electron-deficient aromatic ring.
N-H Protonδ > 10 ppm (broad singlet)The lactam proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to hydrogen bonding and deshielding by the adjacent carbonyl group.
¹³C NMR Carbonyl Carbonδ ≈ 162 ppm (in CDCl₃)[2][3]The C=O group is highly deshielded and appears in the characteristic carbonyl region of the spectrum.[4]
C-Br Carbonδ ≈ 108 ppm (in CDCl₃)[2][3]The carbon directly attached to the electronegative bromine atom is shifted downfield relative to other sp² carbons on the ring.
Other Ring Carbonsδ ≈ 144, 134, 116 ppm (in CDCl₃)[2][3]These signals correspond to the remaining carbons of the pyridone ring.
FT-IR N-H Stretch~3100-2800 cm⁻¹ (broad)The broadness is indicative of hydrogen bonding between pyridone molecules in the solid state or concentrated solution.
C=O Stretch~1650 cm⁻¹ (strong)[2][3]This is a prominent and highly diagnostic peak for the pyridone tautomer. Its position confirms the presence of the carbonyl group.
C=C/C-N Stretches~1610, 1464 cm⁻¹[2][3]These absorptions are characteristic of the pyridone ring system.
Mass Spec (EI) Molecular Ion [M]⁺m/z 173 & 175The presence of two peaks of nearly equal intensity (the M and M+2 peaks) is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5]

Part 2: Comparative Analysis of Common Reaction Byproducts

This section dissects three common synthetic transformations of 3-bromo-2-pyridone, focusing on the spectroscopic differentiation of the intended product from likely byproducts.

Alkylation Reactions: The N- vs. O-Selectivity Problem

The alkylation of 3-bromo-2-pyridone is a foundational reaction, but its ambident nucleophilic character (attack from nitrogen vs. oxygen) frequently leads to a mixture of N-alkylated and O-alkylated products. The reaction outcome is highly sensitive to the choice of base, solvent, and electrophile.[6][7] Unambiguous identification of the major product is critical.

cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 3-Bromo-2-pyridone reagents Alkyl Halide (R-X) Base N_prod Desired Product: N-Alkyl-3-bromo-2-pyridone reagents->N_prod N-Alkylation O_prod Byproduct: O-Alkyl-3-bromo-2-hydroxypyridine (2-Alkoxy-3-bromopyridine) reagents->O_prod O-Alkylation

Caption: Competing N- and O-alkylation pathways of 3-bromo-2-pyridone.

Table 2: Spectroscopic Comparison of N-Alkyl vs. O-Alkyl Byproducts

TechniqueN-Alkyl-3-bromo-2-pyridone (Desired)O-Alkyl-3-bromo-2-hydroxypyridine (Byproduct)Key Differentiator
¹H NMR Absence of broad N-H signal. New signals for N-CH₂ -R group appear (~3.5-4.5 ppm). Pyridone ring protons remain.Absence of broad N-H signal. New signals for O-CH₂ -R group appear, often slightly more downfield than N-alkyl (~4.0-5.0 ppm). Pyridine ring proton shifts differ significantly from the N-alkyl isomer.The presence vs. absence of the C=O stretch in FT-IR is the most definitive and rapid check. In NMR, the chemical shifts of both the alkyl group protons and the ring protons provide confirmation.
¹³C NMR C=O signal remains (~160-165 ppm). New signals for N-Alkyl group.C=O signal is absent. C2-O signal appears far upfield (~155-165 ppm). New signals for O-Alkyl group.
FT-IR Strong C=O stretch remains (~1650 cm⁻¹). N-H stretch is absent.C=O stretch is absent. New C-O-C stretch appears (~1250-1000 cm⁻¹). N-H stretch is absent.
Mass Spec Identical molecular weight to O-alkyl isomer. Fragmentation may differ (e.g., loss of the alkyl group).Identical molecular weight to N-alkyl isomer. Fragmentation may differ (e.g., McLafferty rearrangement if applicable).
Suzuki-Miyaura Coupling: Debromination and Homocoupling Side Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, coupling the 3-position of the pyridone with an aryl or vinyl boronic acid.[8][9] However, under typical palladium-catalyzed conditions, several side reactions can occur, with hydrodehalogenation (debromination) being the most common.

cluster_reagents Reagents cluster_products Potential Products start 3-Bromo-2-pyridone catalyst Pd Catalyst Base coupling_partner R-B(OH)₂ desired_prod Desired Product: 3-R-2-pyridone catalyst->desired_prod Cross-Coupling dehalogenated_prod Byproduct: 2-pyridone (Debromination) catalyst->dehalogenated_prod Side Reaction homo_prod Byproduct: R-R (Homocoupling) catalyst->homo_prod Side Reaction

Caption: Suzuki-Miyaura coupling and common byproduct pathways.

Table 3: Spectroscopic Comparison of Suzuki Coupling Byproducts

Technique3-Aryl-2-pyridone (Desired)2-Pyridone (Debromination Byproduct)Key Differentiator
¹H NMR New signals corresponding to the coupled aryl group appear. The original H4 proton signal is gone, and the remaining pyridone protons (H5, H6) will have altered chemical shifts and coupling constants.A much simpler, more symmetric spectrum. For unsubstituted 2-pyridone, four signals in the aromatic region are observed.[1] The signal for the proton at C3 is now present.Mass spectrometry is the fastest method to identify all components. A simple LC-MS run will show distinct molecular weights for the starting material, desired product, and debrominated byproduct, allowing for easy quantification of reaction conversion and byproduct formation.
¹³C NMR New signals for the coupled aryl group. The C3 signal will shift significantly downfield. C=O signal remains.Fewer signals due to higher symmetry. C3 signal appears at a characteristic upfield position for an unsubstituted C-H.
FT-IR C=O stretch remains (~1650 cm⁻¹). New bands corresponding to the aryl substituent (e.g., C-H out-of-plane bending) may be visible.C=O stretch remains (~1650 cm⁻¹).
Mass Spec Molecular ion corresponds to [M - Br + R]. Bromine isotopic pattern is absent.Molecular ion corresponds to [M - Br - H]. For 3-bromo-2-pyridone, this is m/z 95. Bromine isotopic pattern is absent.
Buchwald-Hartwig Amination: Competition from Debromination

Similar to Suzuki coupling, the Buchwald-Hartwig amination couples an amine to the 3-position of the pyridone ring, forming a C-N bond.[10][11] This reaction is also catalyzed by palladium and is susceptible to the same hydrodehalogenation side reaction that produces 2-pyridone.

Table 4: Spectroscopic Comparison of Buchwald-Hartwig Byproducts

Technique3-Amino-2-pyridone (Desired)2-Pyridone (Debromination Byproduct)Key Differentiator
¹H NMR New signals for the amine protons (NH R or NH₂ ) appear. The introduction of the electron-donating amino group will cause a significant upfield shift of the remaining pyridone ring protons compared to the starting material.As described in Table 3, a simpler spectrum with characteristic shifts for unsubstituted 2-pyridone.The change in molecular weight detected by MS is definitive. NMR is crucial for structural confirmation, as the upfield shift of the ring protons upon amination is a highly characteristic indicator of successful C-N bond formation.
¹³C NMR The C3 carbon signal shifts significantly downfield due to the attached nitrogen.Characteristic signals for 2-pyridone.
FT-IR C=O stretch remains (~1650 cm⁻¹). New N-H stretching bands appear (~3400-3200 cm⁻¹) if a primary or secondary amine was used.C=O stretch remains (~1650 cm⁻¹).
Mass Spec Molecular ion corresponds to [M - Br + NHR]. Bromine isotopic pattern is absent.Molecular ion corresponds to [M - Br - H] (m/z 95). Bromine isotopic pattern is absent.

Part 3: Experimental Protocols & Best Practices

Trustworthy data begins with robust experimental design. The following protocols represent standard operating procedures for the analysis of pyridone reaction mixtures.

NMR Sample Preparation and Acquisition
  • Sample Prep: Accurately weigh ~5-10 mg of the crude reaction mixture or purified solid into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (CDCl₃ is common, but DMSO-d₆ is excellent for resolving N-H protons). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation for quantitative analysis.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans: ≥1024 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

FT-IR (ATR) Spectroscopy
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are adequate.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

LC-MS Analysis for Reaction Monitoring
  • Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of acetonitrile or methanol (with 0.1% formic acid).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers all expected products (e.g., m/z 50-500).

  • Data Analysis: Extract the ion chromatograms for the exact masses of the starting material, expected product, and potential byproducts to determine their relative abundance.

Part 4: A Self-Validating Analytical Workflow

No single technique tells the whole story. An integrated, multi-technique approach provides a self-validating system for the comprehensive characterization of 3-bromo-2-pyridone reaction mixtures.

Caption: Integrated workflow for byproduct characterization.

By following this logical progression, a researcher can efficiently move from a complex crude mixture to a definitive, validated structural assignment for all major components. This disciplined approach ensures scientific integrity, accelerates project timelines, and provides the trustworthy data essential for advancing drug discovery and development programs.

References

  • PubChem. 3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549.[Link]

  • ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF.[Link]

  • NIST. Pyridine, 3-bromo-.[Link]

  • Scilit. Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative.[Link]

  • Korea Advanced Institute of Science and Technology. Resonantly-enhanced two-photon ionization and mass-analyzed threshold ionization (MATI) spectroscopy of 2-hydroxypyridine.[Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.[Link]

  • ACS Publications. Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • Wikipedia. 2-Pyridone.[Link]

  • ResearchGate. Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[Link]

  • Organic Chemistry Portal. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy.[Link]

  • YouTube. Bromo pattern in Mass Spectrometry.[Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-Bromo-1-isobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper management and disposal of 3-Bromo-1-isobutylpyridin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Core Directive - Hazard Assessment and Disposal Principles

The fundamental principle governing the disposal of this compound is that it must be treated as a regulated hazardous waste . This directive is based on its chemical structure, which combines two key hazard classifications: a brominated organic compound and a pyridinone derivative.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound. This is the single most important factor for waste segregation. Co-incineration of halogenated and non-halogenated waste streams can lead to the formation of highly toxic and persistent environmental pollutants such as brominated dioxins and furans.[1] Therefore, it must never be mixed with non-halogenated organic waste.[1]

  • Pyridinone Derivative: Pyridine and its derivatives are known for their potential toxicity upon ingestion, inhalation, or skin contact.[2][3] While specific toxicological data for this compound is limited, the pyridine core necessitates cautious handling to prevent exposure.[4] Furthermore, thermal decomposition can release toxic gases, including hydrogen bromide (HBr) and nitrogen oxides (NOx).[5]

  • Regulatory Framework: In the United States, the management and disposal of such chemicals are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Generators of this waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[7]

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][8] The following PPE is mandatory.

Protection Type Specification Rationale & Causality
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles when handling bulk quantities or where a splash hazard exists.[9][10][11]Protects against splashes and potential dust, which can cause serious eye irritation or damage.[12] The pyridine-like structure warrants a high degree of caution.
Hand Protection Chemically resistant gloves. While nitrile gloves (>5-mil) offer splash protection, butyl rubber or Viton™ gloves are recommended for prolonged contact or immersion, as they offer better resistance to pyridine-based compounds.[2][9][10]Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[13] Always inspect gloves before use and wash hands thoroughly after removal.[9]
Body Protection A fully-buttoned, chemical-resistant lab coat is required to prevent skin exposure. For larger quantities, a chemical-resistant apron is recommended.[9][13]Minimizes the risk of skin contamination from spills or splashes. Personal clothing should be fully covered.
Respiratory Protection Not required if all handling is performed within a properly functioning and certified chemical fume hood.[10][11]The fume hood provides primary engineering control to prevent the inhalation of potentially harmful vapors or aerosols.[2][14]

Part 3: Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that begins with correct characterization and ends with collection by certified professionals.

Step 1: Waste Characterization and Segregation

This compound and any materials contaminated with it must be segregated as Halogenated Organic Waste . This is a critical step to ensure safe and compliant disposal. The following workflow diagram outlines the decision-making process for proper segregation.

G start Begin Waste Disposal Process identify Identify Waste Stream (e.g., pure compound, contaminated labware, reaction mixture, rinseate) start->identify assess_halogen Does the waste contain This compound or other halogenated compounds? identify->assess_halogen halogen_container Select a designated 'HALOGENATED ORGANIC WASTE' container. assess_halogen->halogen_container  Yes   non_halogen_container Select a 'NON-HALOGENATED ORGANIC WASTE' container. assess_halogen->non_halogen_container  No   label_waste Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Characteristics (e.g., Toxic) 4. Accumulation Start Date halogen_container->label_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Arrange for pickup through your institution's EHS department or a licensed waste disposal service. store_waste->contact_ehs

Sources

Personal Protective Equipment & Handling Guide: 3-Bromo-1-isobutylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Chemical Identity: 3-Bromo-1-isobutylpyridin-2(1H)-one Class: Halogenated Pyridinone Derivative Primary Application: Pharmaceutical intermediate; scaffold for medicinal chemistry.

As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a functionalized heterocyclic building block with specific handling requirements. While specific toxicology data for this exact catalog number may be limited, its structural analogs (brominated pyridinones) dictate a strict safety posture.

The Core Hazard Triad (H-Statements):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3]

Operational Risk: The primary operational risk is particulate inhalation during weighing and dermal absorption during solubilization. Halogenated heterocycles often possess enhanced lipophilicity, increasing the rate of skin permeation compared to non-halogenated analogs.

PPE Matrix: The Defense System

Do not rely on "standard lab attire." Use this matrix to upgrade your protection based on the specific task.

Protection ZoneStandard RequirementEnhanced Protocol (High Quantity/Solubilized)Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Double Gloving (Laminate inner / Nitrile outer)Halogenated organics can permeate standard nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure [1].
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + GogglesGoggles seal against vapors/dust. Safety glasses cannot prevent particulate migration into the eye during static-induced powder flight.
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator (If hood work is impossible)The bromine substituent increases molecular weight but does not eliminate volatility or dust generation. Engineering controls (hood) are superior to PPE.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronProtects wrists/forearms during reaching motions inside the hood. Prevents sleeve contamination which transfers to desks later.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize "transient exposure"—the moments between storage and reaction where accidents most often occur.

Phase 1: Storage & Stability
  • Condition: Store in a cool, dry place (typically 2–8°C recommended for brominated intermediates to prevent debromination or discoloration).

  • Segregation: Keep away from strong oxidizing agents .[4][6] Halogenated pyridinones can react vigorously with oxidizers.

Phase 2: Weighing & Transfer (The Critical Step)
  • The Static Problem: Pyridinone powders are often electrostatic. They will "jump" from spatulas.

  • Mitigation: Use an antistatic gun or a grounded balance enclosure.

  • Technique:

    • Place the receiving vessel (flask) inside the balance enclosure or fume hood.

    • Tare the vessel.

    • Transfer solid directly. Do not use weighing paper for quantities < 50 mg; use a weighing funnel to prevent loss.

Phase 3: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, DMF), the permeation risk increases.

  • Heating: If the reaction requires heat, ensure the system is closed (condenser) to prevent the release of brominated vapors.

Phase 4: Waste Disposal
  • Categorization: This is Halogenated Organic Waste .

  • Segregation: Never mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them. Halogenated waste requires high-temperature incineration [2].

  • Labeling: Clearly tag as "Contains Organic Bromine."

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Hierarchy of Controls" where engineering controls (hoods) take precedence over PPE.

SafeHandling cluster_safety Critical Safety Gates Start Storage (2-8°C, Desiccated) Weighing Weighing Station (Fume Hood/Enclosure) Start->Weighing Transport in Secondary Container Transfer Solvent Addition (DCM/DMF) Weighing->Transfer Anti-static Precautions Reaction Reaction Setup (Closed System) Transfer->Reaction Double Glove Protocol Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment at the Weighing and Transfer stages, the highest risk points for exposure.

Emergency Response Scenarios

Scenario A: Spillage of Solid Powder
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened if necessary, but water preferred) to trap particulates.

  • Clean: Wipe up and dispose of as hazardous solid waste.

Scenario B: Skin Exposure (Solubilized)
  • Immediate Action: Remove contaminated clothing/gloves immediately.[7]

  • Wash: Rinse skin with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis [3].

  • Report: Consult SDS and seek medical observation if irritation persists.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

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